Technical Documentation Center

Chmfl-abl/kit-155 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Chmfl-abl/kit-155

Core Science & Biosynthesis

Foundational

CHMFL-ABL/KIT-155: Mechanism of Action, Structural Biology, and Experimental Workflows in Chronic Myeloid Leukemia

Executive Summary Chronic Myeloid Leukemia (CML) is predominantly driven by the constitutively active BCR-ABL fusion tyrosine kinase. While first-generation ATP-competitive inhibitors (Type I) revolutionized CML treatmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chronic Myeloid Leukemia (CML) is predominantly driven by the constitutively active BCR-ABL fusion tyrosine kinase. While first-generation ATP-competitive inhibitors (Type I) revolutionized CML treatment, the emergence of resistance mutations necessitated the development of conformation-specific inhibitors.1[1]. By exploiting a unique hinge-binding mechanism within the "DFG-out" inactive conformation, it achieves profound selectivity and efficacy. This technical guide dissects its structural biology, biochemical profiling, signal transduction blockade, and the self-validating experimental protocols required to study its mechanism of action.

Structural Biology & The Type II "DFG-Out" Paradigm

Kinase inhibitors are broadly categorized by their binding modes. Type I inhibitors bind to the active "DFG-in" conformation of the kinase domain, acting as direct ATP competitors. However, because the ATP-binding pocket is highly conserved across the kinome, Type I inhibitors often suffer from off-target toxicity.

In contrast,2[2], exploiting an allosteric hydrophobic pocket adjacent to the ATP site. Because inactive conformations exhibit greater structural diversity among kinases, Type II binding inherently drives higher kinome selectivity.

The Structural Innovation of CHMFL-ABL/KIT-155: Through structure-guided drug design, CHMFL-ABL/KIT-155 was engineered to feature a distinct pharmacophore. Unlike canonical Type II inhibitors (e.g., imatinib, nilotinib),3[3]. This unique hinge-binding mode anchors the molecule deeply within the DFG-out pocket, locking BCR-ABL and c-KIT in their inactive states and preventing autophosphorylation.

Pharmacological Profiling: Biochemical and Cellular Efficacy

To validate the target specificity of CHMFL-ABL/KIT-155, comprehensive biochemical kinase assays (KINOMEscan) and cellular viability assays were conducted.

Biochemical Kinase Inhibition Profile

CHMFL-ABL/KIT-155 demonstrates nanomolar potency against its primary targets, alongside select secondary targets implicated in oncogenic signaling.

Kinase TargetConformation StateIC₅₀ Value (nM)Clinical Relevance in Oncology
ABL DFG-out46Primary driver of CML (BCR-ABL).
c-KIT DFG-out75Primary driver of Gastrointestinal Stromal Tumors (GISTs).
LCK Inactive12T-cell signaling; potential immunomodulatory role.
PDGFRβ Inactive80Angiogenesis and tumor microenvironment regulation.
BLK Inactive81B-cell receptor signaling.
DDR1 Inactive116Cell adhesion and extracellular matrix communication.

Data sourced from4[4].

Cellular Anti-Proliferation Profile

Causality in drug development requires proving that cellular toxicity is on-target. By testing the compound across dependent and independent cell lines, researchers established a self-validating proof of mechanism.5[5], but remains inactive against c-KIT-independent lines, confirming its mechanism is not driven by generalized cytotoxicity.

Cell LineDisease ModelDependencyGI₅₀ Value (μM)
K562 CMLBCR-ABL Dependent0.027
MEG-01 CMLBCR-ABL Dependent0.020
KU812 CMLBCR-ABL Dependent0.056
GIST-T1 GISTc-KIT Dependent0.023
GIST-882 GISTc-KIT Dependent0.095
GIST-48B GISTc-KIT Independent 3.960 (Negative Control)

Mechanism of Action: Signal Transduction Blockade

In CML, the BCR-ABL fusion protein acts as a constitutively active tyrosine kinase, autophosphorylating at key residues (such as Y245) to create docking sites for downstream effector proteins. This initiates a cascade of oncogenic signaling primarily through the STAT5, PI3K/AKT, and RAS/MAPK pathways.

By locking BCR-ABL in the DFG-out conformation,1[1]. The abrogation of this signal deprives the cell of survival and proliferation cues, culminating in G0/G1 cell cycle arrest and the induction of apoptosis.

MOA Inhibitor CHMFL-ABL/KIT-155 BCR_ABL BCR-ABL (DFG-out) Inhibitor->BCR_ABL Blocks Y245 Phosphorylation STAT5 STAT5 Pathway BCR_ABL->STAT5 Signal Abrogated PI3K PI3K / AKT Pathway BCR_ABL->PI3K MAPK RAS / MAPK Pathway BCR_ABL->MAPK Arrest G0/G1 Cell Cycle Arrest STAT5->Arrest Apoptosis Apoptosis Induction PI3K->Apoptosis MAPK->Arrest

Fig 1. CHMFL-ABL/KIT-155 blocks BCR-ABL signaling, inducing G0/G1 arrest and apoptosis.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols represent the self-validating systems used to confirm the efficacy and target engagement of CHMFL-ABL/KIT-155.

Workflow Design Structure-Guided Design Biochem Biochemical Profiling Design->Biochem Cellular Cellular Assays Biochem->Cellular InVivo In Vivo Xenograft Cellular->InVivo

Fig 2. Step-by-step experimental workflow for the validation of CHMFL-ABL/KIT-155.

Protocol A: Target Engagement via Western Blotting (p-ABL Y245 Validation)

To prove that cellular death is caused by kinase inhibition rather than non-specific toxicity, researchers must measure the phosphorylation status of the target kinase.

  • Cell Treatment: Seed K562 cells at 5×105 cells/mL. Treat with a dose-response gradient of CHMFL-ABL/KIT-155 (e.g., 0, 10, 30, 100, 300 nM) for 4 hours. Rationale: A 4-hour window is optimal for capturing signaling inhibition before the onset of widespread apoptosis, which confounds protein levels.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (NaF and Na₃VO₄). Rationale: Phosphatase inhibitors are critical; without them, endogenous phosphatases will strip the Y245 phosphorylation during lysis, yielding false negatives.

  • Electrophoresis & Transfer: Run 30 μg of total protein per lane on an 8% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Blocking: Block the membrane using 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Self-Validating Checkpoint: Do NOT use non-fat dry milk for phospho-blots. Milk contains casein, a phosphoprotein that will cause high background noise when probed with anti-phosphotyrosine antibodies.

  • Probing: Probe overnight at 4°C with primary antibodies: Anti-p-ABL (Y245), Anti-total ABL, and Anti-GAPDH.

  • Analysis: Normalize the p-ABL signal against total ABL. A reduction in p-ABL without a reduction in total ABL confirms specific kinase inhibition rather than global protein degradation.

Protocol B: In Vivo Xenograft EfficacyCHMFL-ABL/KIT-155 possesses excellent oral pharmacokinetic (PK) properties[1], making it highly suitable for in vivo translation.
  • Inoculation: Inject 5×106 K562 cells subcutaneously into the right flank of female nu/nu mice.

  • Randomization: Once tumors reach a volume of 100–150 mm³, randomize mice into vehicle control and treatment groups (e.g., 25 mg/kg, 50 mg/kg, 100 mg/kg).

  • Administration: Administer CHMFL-ABL/KIT-155 via oral gavage (PO) once daily.

  • Monitoring: Measure tumor volume ( V=2length×width2​ ) and body weight every two days. Rationale: Body weight monitoring serves as a proxy for systemic toxicity. A highly selective Type II inhibitor should suppress tumor growth without causing >10% body weight loss.

Conclusion

CHMFL-ABL/KIT-155 represents a masterclass in structure-guided drug design. By engineering a molecule that forms a unique hydrogen bond with the kinase hinge region in the DFG-out state, researchers achieved exceptional dual potency against ABL and c-KIT. Its ability to selectively induce G0/G1 arrest and apoptosis in oncogene-dependent cells, combined with robust in vivo efficacy, underscores the continued viability of exploring novel Type II binding pharmacophores in targeted cancer therapy.

Sources

Exploratory

CHMFL-ABL/KIT-155: A Comprehensive Technical Guide on Target Kinases, Binding Affinity, and Preclinical Efficacy

Executive Summary & Pharmacological Rationale CHMFL-ABL/KIT-155 (also known as Compound 34) is a highly potent, orally bioavailable Type II dual kinase inhibitor specifically engineered to target ABL and c-KIT kinases[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

CHMFL-ABL/KIT-155 (also known as Compound 34) is a highly potent, orally bioavailable Type II dual kinase inhibitor specifically engineered to target ABL and c-KIT kinases[1]. Developed through a structure-guided drug design approach, it addresses the persistent clinical challenge of kinase resistance in Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs)[2]. By trapping the target kinases in their inactive conformations and utilizing a distinct hinge-binding mechanism, achieves profound kinome selectivity and robust anti-proliferative efficacy[2].

Structural Mechanism: The Type II Hinge-Binding Paradigm

Most conventional kinase inhibitors (Type I) competitively bind to the ATP-binding pocket of the active kinase conformation (DFG-in). In contrast, CHMFL-ABL/KIT-155 is a Type II inhibitor, meaning it binds to and stabilizes the inactive DFG-out conformation[2].

The Distinct Hinge Binding: What sets CHMFL-ABL/KIT-155 apart from other Type II inhibitors is its unique hinge-binding interaction. X-ray crystallography and molecular docking studies reveal that CHMFL-ABL/KIT-155 utilizes a hydrogen bond formed between the NH group on the kinase backbone and the carbonyl oxygen of the inhibitor[3].

  • Causality of Design : This unique interaction bypasses common steric hindrances introduced by point mutations in the ATP-binding pocket. By anchoring to the highly conserved backbone NH rather than relying solely on variable side chains, the compound maintains affinity even in the presence of select resistance mutations, expanding the pharmacophore space for future Type II inhibitor development[3].

Target Kinase Profile & Binding Affinity

CHMFL-ABL/KIT-155 was evaluated across a broad panel of 468 kinases and mutants (KINOMEscan assay), demonstrating an exceptionally high selectivity score (S-score(1) = 0.03 at 1 μM)[2].

Biochemical Binding Affinity (IC50)

The primary targets are ABL and c-KIT, though secondary targets with high biochemical affinity include LCK, PDGFRβ, and BLK[1].

Kinase TargetIC50 (nM)Kinase Function / Disease Association
ABL1 46Oncogenic driver in CML (BCR-ABL fusion)
c-KIT 75Oncogenic driver in GISTs
LCK 12T-cell signaling; off-target consideration
PDGFRβ 80Angiogenesis and stromal tumor progression
BLK 81B-cell receptor signaling
DDR1 116Cell adhesion and extracellular matrix communication
CSF1R 227Macrophage differentiation
DDR2 325Collagen receptor; metastasis

Note: While biochemical IC50 values for LCK, BLK, and DDR1/2 are low, cellular assays (using Tel-transduced BaF3 isogenic cell lines) indicate that CHMFL-ABL/KIT-155 exhibits significantly weaker inhibition against these targets in a physiological cellular context, confirming its functional selectivity for ABL and c-KIT[2].

Cellular Efficacy & Phenotypic Impact

The compound's biochemical potency translates robustly into cellular models. CHMFL-ABL/KIT-155 arrests cell cycle progression and induces apoptosis specifically in BCR-ABL-dependent and c-KIT-dependent cancer cell lines[1].

Anti-Proliferative Activity (GI50)
Cell LineCancer TypeTarget DependencyGI50 (μM)
MEG-01 CMLBCR-ABL Dependent0.020
GIST-T1 GISTc-KIT Dependent0.023
K562 CMLBCR-ABL Dependent0.027
KU812 CMLBCR-ABL Dependent0.056
GIST-882 GISTc-KIT Dependent0.095
GIST-48B GISTc-KIT Independent3.960
  • Causality of Cellular Selectivity : The >170-fold difference in GI50 between c-KIT-dependent GIST-T1 (0.023 μM) and c-KIT-independent GIST-48B (3.960 μM) validates that the compound's cytotoxicity is mechanistically driven by on-target kinase inhibition rather than general chemotoxicity[1].

Experimental Methodologies

Protocol 1: Biochemical Kinase Binding Affinity (FRET-based Z'-LYTE Assay)

To accurately determine the IC50 of CHMFL-ABL/KIT-155 against ABL and c-KIT, a is standardly employed.

System Validation & Controls:

  • Positive Control : Staurosporine (broad-spectrum inhibitor) to validate enzyme viability.

  • Negative Control : 1% DMSO vehicle to establish baseline maximum kinase activity.

  • Quality Control : Assay robustness is validated by calculating the Z'-factor. A Z'-factor > 0.5 is mandatory for accepting the plate data.

Step-by-Step Methodology:

  • Compound Preparation : Serially dilute CHMFL-ABL/KIT-155 in 100% DMSO, then dilute into kinase buffer to achieve a final 1% DMSO concentration. Rationale: 1% DMSO prevents inhibitor precipitation while avoiding solvent-induced enzyme denaturation.

  • Kinase Reaction Setup : In a 384-well plate, combine 2.5 μL of ABL1 (5 ng) or c-KIT (10 ng) enzyme, 2.5 μL of CHMFL-ABL/KIT-155 dilutions, and 5 μL of substrate/ATP mix (e.g., Tyr 02 peptide for ABL).

  • Incubation : Incubate the reaction at room temperature for 1 hour. Rationale: Allows the Type II inhibitor to reach binding equilibrium with the DFG-out conformation, which typically has a slower on-rate than Type I inhibitors.

  • Development Reaction : Add 5 μL of Development Reagent (site-specific protease). Incubate for 1 hour. Rationale: The protease cleaves only non-phosphorylated peptides. Phosphorylated peptides (resulting from active kinase) resist cleavage, maintaining the FRET signal between the coumarin donor and fluorescein acceptor.

  • Readout & Analysis : Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) using a microplate reader. Calculate the emission ratio (445/520) and fit the data to a 4-parameter logistic curve to derive the IC50.

Protocol 2: Cellular Proliferation Assay (ATP-Luminescence)

To assess the GI50 in CML (K562) and GIST (GIST-T1) cell lines.

System Validation & Controls:

  • Background Control : Media without cells to subtract background luminescence.

  • Normalization : Data is normalized to the DMSO-treated control (defined as 100% viability).

Step-by-Step Methodology:

  • Cell Seeding : Seed K562 or GIST-T1 cells at 2,000–5,000 cells/well in a 96-well opaque white plate. Rationale: Opaque plates prevent optical crosstalk between adjacent wells during luminescence reading.

  • Compound Treatment : Add serially diluted CHMFL-ABL/KIT-155 (0.001 μM to 10 μM) and incubate for 72 hours at 37°C, 5% CO2. Rationale: A 72-hour window encompasses at least two cell doubling times, ensuring the capture of both cytostatic (cell cycle arrest) and cytotoxic (apoptosis) effects.

  • Lysis & Detection : Add CellTiter-Glo reagent (equal volume to culture media). Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature to stabilize the luminescent signal. Rationale: The reagent contains luciferase, which requires ATP (present only in metabolically active cells) to generate light.

  • Data Analysis : Record luminescence and calculate the GI50 using non-linear regression analysis.

Visualizations

Signaling Pathway Blockade Mechanism

The following diagram illustrates how CHMFL-ABL/KIT-155 intercepts the oncogenic signaling cascades in CML and GISTs.

Pathway Inhibitor CHMFL-ABL/KIT-155 BCR_ABL BCR-ABL (CML) Inhibitor->BCR_ABL c_KIT c-KIT (GIST) Inhibitor->c_KIT STAT5 STAT5 Pathway BCR_ABL->STAT5 PI3K PI3K/AKT Pathway BCR_ABL->PI3K c_KIT->PI3K MAPK RAS/MAPK Pathway c_KIT->MAPK CellCycle Cell Cycle Arrest STAT5->CellCycle Apoptosis Apoptosis Induction PI3K->Apoptosis MAPK->CellCycle

Fig 1: CHMFL-ABL/KIT-155 dual inhibition of BCR-ABL and c-KIT, blocking downstream survival pathways.

Biochemical Assay Workflow

The logical progression of the FRET-based Z'-LYTE assay used to determine binding affinity.

Workflow Prep 1. Compound Titration (Serial Dilution) Kinase 2. Kinase Reaction (Enzyme + ATP + Substrate) Prep->Kinase Cleavage 3. Development Reaction (Protease Addition) Kinase->Cleavage Readout 4. FRET Readout (Coumarin/Fluorescein) Cleavage->Readout Analysis 5. Data Normalization & IC50 Calculation Readout->Analysis

Fig 2: Step-by-step workflow of the FRET-based kinase binding affinity assay.

References

  • Wu, H., et al. "Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding." Journal of Medicinal Chemistry, 60(1), 273-289 (2017). URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubMed Abstract for CHMFL-ABL/KIT-155." PubMed. URL:[Link]

Sources

Foundational

The Role of CHMFL-ABL/KIT-155 in Inhibiting BCR-ABL Signaling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of CHMFL-ABL/KIT-155, a potent type II kinase inhibitor, and its role in the inhibition of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of CHMFL-ABL/KIT-155, a potent type II kinase inhibitor, and its role in the inhibition of the BCR-ABL signaling pathway, a key driver in Chronic Myeloid Leukemia (CML). We delve into the molecular intricacies of its mechanism of action, detailing its interaction with the ABL kinase domain. Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of CHMFL-ABL/KIT-155's efficacy, from in vitro kinase inhibition assays to in vivo xenograft models. This document is intended to serve as a valuable resource for researchers and drug development professionals working on targeted therapies for CML and other kinase-driven malignancies.

Introduction: The Central Role of BCR-ABL in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene, creating the constitutively active BCR-ABL tyrosine kinase.[1][2] This aberrant kinase is the primary pathogenic driver of CML, activating a cascade of downstream signaling pathways that promote uncontrolled cell proliferation, inhibit apoptosis, and alter cell adhesion.[3][4] Key downstream effectors of BCR-ABL signaling include the Ras/MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway, with molecules like CrkL and STAT5 playing crucial roles in mediating its oncogenic effects.[2][5][6] The development of tyrosine kinase inhibitors (TKIs) targeting BCR-ABL has revolutionized the treatment of CML.[7]

CHMFL-ABL/KIT-155: A Potent Dual ABL/KIT Type II Inhibitor

CHMFL-ABL/KIT-155 is a novel and highly potent, orally active, type II dual inhibitor of ABL and KIT kinases.[8][9] Its development was guided by a structure-based drug design approach, leading to a distinct hinge-binding pharmacophore.[8] As a type II inhibitor, CHMFL-ABL/KIT-155 preferentially binds to and stabilizes the inactive "DFG-out" conformation of the ABL kinase domain.[10][11] This mode of action provides a high degree of selectivity and potency.[8]

Mechanism of Action: Stabilizing the Inactive State

The ABL kinase domain, like other kinases, exists in a dynamic equilibrium between active ("DFG-in") and inactive ("DFG-out") conformations. The DFG motif, a conserved sequence of aspartate, phenylalanine, and glycine, plays a pivotal role in this conformational switch.[12] In the active DFG-in state, the aspartate residue coordinates with ATP, facilitating phosphotransfer. In the inactive DFG-out conformation, the phenylalanine residue of the DFG motif flips into the ATP-binding site, and the aspartate residue faces outward.[12]

CHMFL-ABL/KIT-155 exploits this inactive conformation. It binds to a hydrophobic pocket adjacent to the ATP-binding site that is only accessible in the DFG-out state.[10][13] This binding event locks the kinase in its inactive conformation, preventing the conformational changes necessary for ATP binding and catalytic activity.[11] This mechanism effectively shuts down the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates.[2]

cluster_pathway BCR-ABL Signaling Pathway cluster_inhibition Inhibition by CHMFL-ABL/KIT-155 BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K_AKT PI3K/AKT PDPK1 BCR_ABL->PI3K_AKT JAK2 JAK2 BCR_ABL->JAK2 CRKL CrkL BCR_ABL->CRKL Direct Phosphorylation Proliferation Cell Proliferation Survival Inhibition of Apoptosis DFG_out Stabilizes DFG-out Conformation RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation STAT5 STAT5 JAK2->STAT5 STAT5->Proliferation CRKL->Proliferation CHMFL CHMFL-ABL/KIT-155 (Type II Inhibitor) CHMFL->BCR_ABL Binds to inactive conformation No_ATP ATP Binding Blocked

Figure 1: Simplified BCR-ABL signaling pathway and the mechanism of inhibition by CHMFL-ABL/KIT-155.

Quantitative Profile of CHMFL-ABL/KIT-155

The following tables summarize the key quantitative data for CHMFL-ABL/KIT-155 based on published preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity [8][9]

KinaseIC50 (nM)
ABL46
c-KIT75
BLK81
LCK12
PDGFRβ80
DDR1116
CSF1R227
DDR2325

Table 2: Cellular Antiproliferative Activity (GI50) [2][9]

Cell LineCancer TypeTarget KinaseGI50 (µM)
MEG-01CMLBCR-ABL0.02
K562CMLBCR-ABL0.027
KU812CMLBCR-ABL0.056
GIST-T1GISTc-KIT0.023
GIST-882GISTc-KIT0.095
GIST-48BGISTc-KIT indep.3.96

Table 3: Pharmacokinetic Parameters in Rats (Oral Administration) [10]

ParameterValue
Bioavailability (F)47.5%
Half-life (T1/2)2.83 hours

Experimental Protocols for Efficacy Evaluation

The following section provides detailed, step-by-step methodologies for key experiments to assess the efficacy of CHMFL-ABL/KIT-155 in inhibiting BCR-ABL signaling.

In Vitro ABL Kinase Inhibition Assay

This assay directly measures the ability of CHMFL-ABL/KIT-155 to inhibit the enzymatic activity of purified ABL kinase.

Materials:

  • Recombinant active ABL kinase

  • Kinase substrate (e.g., ABLtide peptide)

  • CHMFL-ABL/KIT-155 stock solution (10 mM in DMSO)

  • ATP solution

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Prepare CHMFL-ABL/KIT-155 Dilutions: Perform a serial dilution of the stock solution in kinase reaction buffer to achieve a range of concentrations (e.g., 1 nM to 10 µM).

  • Kinase Reaction Setup: In a 96-well plate, add 5 µL of each CHMFL-ABL/KIT-155 dilution.

  • Add Kinase and Substrate: To each well, add 10 µL of a pre-mixed solution of ABL kinase and substrate in kinase reaction buffer.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Start the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for ABL.

  • Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of CHMFL-ABL/KIT-155 and determine the IC50 value using a non-linear regression analysis.

start Start dilute Prepare serial dilutions of CHMFL-ABL/KIT-155 start->dilute setup Set up kinase reaction: - Inhibitor - ABL Kinase - Substrate dilute->setup preincubate Pre-incubate for 10-15 minutes setup->preincubate initiate Initiate reaction with ATP preincubate->initiate incubate Incubate at 30°C for 30-60 minutes initiate->incubate detect Detect ADP production (e.g., ADP-Glo™) incubate->detect analyze Analyze data and calculate IC50 detect->analyze end End analyze->end

Figure 2: Workflow for the in vitro ABL kinase inhibition assay.

Cellular Assay: Western Blot Analysis of BCR-ABL Downstream Signaling

This protocol details the procedure for assessing the inhibition of BCR-ABL signaling in a CML cell line (e.g., K562) by measuring the phosphorylation status of key downstream effectors like STAT5 and CrkL.

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • CHMFL-ABL/KIT-155 stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-phospho-BCR-ABL (Tyr177), anti-BCR-ABL, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-CrkL (Tyr207), anti-CrkL, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture K562 cells to a density of approximately 1x10⁶ cells/mL. Treat the cells with various concentrations of CHMFL-ABL/KIT-155 (e.g., 0.01, 0.1, 1, 10 µM) for 2-4 hours. Include an untreated control and a vehicle (DMSO) control.

  • Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting: Separate the protein lysates (20-30 µg per lane) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the dose-dependent inhibition of phosphorylation of BCR-ABL, STAT5, and CrkL by CHMFL-ABL/KIT-155 relative to the total protein levels and the loading control.

In Vivo Efficacy: K562 Xenograft Model

This protocol describes the establishment and monitoring of a subcutaneous K562 xenograft model in immunocompromised mice to evaluate the in vivo antitumor activity of CHMFL-ABL/KIT-155.

Materials:

  • K562 cells

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID, 6-8 weeks old)

  • Matrigel (optional)

  • CHMFL-ABL/KIT-155 formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation and Implantation: Harvest K562 cells in their logarithmic growth phase. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[1][12][14]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[1]

  • Drug Administration: Administer CHMFL-ABL/KIT-155 orally by gavage at the desired dose and schedule (e.g., daily). The control group should receive the vehicle alone.[8]

  • Tumor Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.[1][15]

  • Endpoint and Analysis: Continue the treatment for the specified duration or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for target engagement or immunohistochemistry).[1]

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of CHMFL-ABL/KIT-155.

start Start implant Implant K562 cells subcutaneously in mice start->implant tumor_growth Monitor tumor growth implant->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize administer Administer CHMFL-ABL/KIT-155 or vehicle randomize->administer monitor_tumor Measure tumor volume and body weight regularly administer->monitor_tumor endpoint Reach study endpoint monitor_tumor->endpoint analyze Analyze tumor growth inhibition and toxicity endpoint->analyze end End analyze->end

Sources

Exploratory

Investigating CHMFL-ABL/KIT-155 for GIST Treatment: A Technical Guide to Type II Dual Kinase Inhibition

Executive Summary Gastrointestinal stromal tumors (GISTs) are predominantly driven by gain-of-function mutations in the c-KIT receptor tyrosine kinase. While first-line agents like imatinib have revolutionized treatment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gastrointestinal stromal tumors (GISTs) are predominantly driven by gain-of-function mutations in the c-KIT receptor tyrosine kinase. While first-line agents like imatinib have revolutionized treatment paradigms, the emergence of secondary mutations frequently leads to clinical resistance. CHMFL-ABL/KIT-155 has emerged as a novel, highly potent, and orally active Type II ABL/c-KIT dual kinase inhibitor[1]. This technical guide provides an in-depth analysis of its structural pharmacology, biochemical profiling, and the rigorous experimental methodologies required to evaluate its efficacy in GIST models.

Structural Pharmacology & Mechanistic Rationale

Kinase inhibitors are broadly categorized by their structural binding modes. Type I inhibitors bind to the active "DFG-in" conformation of the kinase domain. In contrast, Type II inhibitors bind to the inactive "DFG-out" conformation, often achieving superior kinome selectivity by exploiting an adjacent hydrophobic pocket exposed only in the inactive state.

CHMFL-ABL/KIT-155 was developed through structure-guided drug design to act as a potent [1]. Its distinct pharmacophore utilizes a unique hinge-binding mechanism: it forms a critical hydrogen bond between the carbonyl oxygen of the inhibitor and the NH group on the kinase backbone[1]. This distinct hinge-binding mode not only anchors the molecule securely within the DFG-out pocket but also confers exceptional kinome selectivity, evidenced by a KINOMEscan S-score(1) of 0.03 at 1 μM against a panel of 468 kinases[1].

Biochemical and Cellular Profiling

To validate the target specificity of CHMFL-ABL/KIT-155, researchers must evaluate its half-maximal inhibitory concentration (IC50) in biochemical assays and its growth inhibition (GI50) in cellular models. The compound demonstrates sub-micromolar potency against c-KIT-dependent GIST cell lines while sparing c-KIT-independent lines, confirming[2].

Table 1: Quantitative Profiling of CHMFL-ABL/KIT-155

Target / Cell LineAssay TypeIC50 / GI50 ValueBiological Relevance
ABL (Purified) Biochemical46 nMPrimary target validation (CML)
c-KIT (Purified) Biochemical75 nMPrimary target validation (GIST)
GIST-T1 Cellular Proliferation0.023 μMc-KIT-dependent GIST model
GIST-882 Cellular Proliferation0.095 μMc-KIT-dependent GIST model
GIST-48B Cellular Proliferation3.96 μMc-KIT-independent model (Selectivity control)

Signaling Pathway Modulation

In GISTs, constitutively active c-KIT drives oncogenesis through the hyperactivation of downstream signaling cascades, primarily the PI3K/AKT, MEK/ERK, and JAK/STAT pathways. CHMFL-ABL/KIT-155 potently inhibits the autophosphorylation of c-KIT at critical tyrosine residues (Y703, Y719, and Y823)[1]. By blocking these docking sites, the inhibitor effectively severs signal transduction to downstream mediators such as pAKT, pSTAT3/5, pERK, and pS6K, ultimately arresting cell cycle progression and inducing apoptosis[1].

Pathway Inhibitor CHMFL-ABL/KIT-155 cKIT c-KIT Kinase Inhibitor->cKIT Binds DFG-out Conformation PI3K_AKT PI3K / AKT cKIT->PI3K_AKT Blocks Y703/Y719 Phosphorylation MEK_ERK MEK / ERK cKIT->MEK_ERK Blocks STAT STAT3 / STAT5 cKIT->STAT Blocks Y823 Phosphorylation mTOR_S6K mTOR / S6K / S6 PI3K_AKT->mTOR_S6K Downregulates Outcome Cell Cycle Arrest & Apoptosis MEK_ERK->Outcome Induces STAT->Outcome Induces mTOR_S6K->Outcome Induces

Mechanism of c-KIT pathway inhibition by CHMFL-ABL/KIT-155 leading to apoptosis.

Experimental Protocols: Validating Kinase Inhibition

To rigorously evaluate CHMFL-ABL/KIT-155, experimental designs must be self-validating. The following protocols detail the critical steps and the underlying causality for assessing this compound in vitro and in vivo.

Protocol A: Cellular Phosphorylation Profiling (Western Blotting)

This workflow validates the intracellular target engagement of CHMFL-ABL/KIT-155 in GIST-T1 cells.

  • Step 1: Cell Culture and Serum Starvation

    • Procedure: Culture GIST-T1 cells to 70% confluence. Wash with PBS and incubate in serum-free media for 12-24 hours prior to inhibitor treatment.

    • Causality: Serum contains exogenous growth factors that can broadly activate parallel receptor tyrosine kinases (RTKs). Starvation synchronizes the cell cycle and reduces basal, non-specific kinase activity, ensuring that any observed phosphorylation is strictly driven by the oncogenic c-KIT mutation.

  • Step 2: Inhibitor Treatment and Controlled Lysis

    • Procedure: Treat cells with CHMFL-ABL/KIT-155 (e.g., 0, 10, 30, 100 nM) for 2 hours. Lyse cells on ice using RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride).

    • Causality: Phosphorylation is a highly transient state. Endogenous phosphatases will rapidly dephosphorylate c-KIT upon cell stress. The immediate application of phosphatase inhibitors on ice freezes the phosphorylation state at the exact moment of lysis, preserving the biological snapshot.

  • Step 3: Immunoblotting and Self-Validation

    • Procedure: Resolve proteins via SDS-PAGE. Probe with antibodies against phospho-c-KIT (Y719/Y823) and total c-KIT.

    • Causality: Probing for total c-KIT is a mandatory self-validating control. It proves that the reduction in the phospho-c-KIT signal is due to the true enzymatic inhibition by CHMFL-ABL/KIT-155, rather than the degradation of the receptor protein itself.

Protocol B: In Vivo Xenograft Efficacy Model

This protocol outlines the assessment of the compound's oral pharmacokinetics and tumor suppression capabilities.

  • Step 1: Subcutaneous Tumor Implantation

    • Procedure: Inject 5×106 GIST-T1 cells suspended in a 1:1 mixture of PBS and Matrigel into the right flank of female nu/nu mice.

    • Causality: Matrigel provides a localized extracellular matrix scaffold rich in growth factors. This supports rapid initial vascularization, ensuring a uniform tumor take-rate and reliable baseline volumes across the cohort.

  • Step 2: Oral Dosing Regimen

    • Procedure: Once tumors reach 100-200 mm³, randomize mice and administer CHMFL-ABL/KIT-155 orally (p.o.) at 25, 50, or 100 mg/kg once daily for 28 days[2]. Include a vehicle-only control group.

    • Causality: Oral administration tests the compound's bioavailability and PK properties. The dose-escalation design establishes a therapeutic window, while the vehicle control validates that tumor suppression is strictly drug-mediated.

  • Step 3: Pharmacodynamic (PD) Endpoint Analysis

    • Procedure: Harvest tumors 2-4 hours post-final dose (approximating Tmax​ ). Homogenize tissue and perform Western blotting for intra-tumoral p-c-KIT.

    • Causality: Correlating tumor volume reduction with intra-tumoral target inhibition confirms that the macroscopic efficacy (tumor shrinkage) is directly caused by the microscopic mechanism of action (c-KIT inhibition).

Conclusion

CHMFL-ABL/KIT-155 represents a significant advancement in the targeted therapy of c-KIT-driven malignancies. By utilizing a distinct hinge-binding mode to stabilize the DFG-out conformation, it achieves remarkable potency and selectivity[1]. The self-validating experimental frameworks outlined in this guide ensure that researchers can accurately quantify its pharmacodynamic effects, paving the way for its potential application in precision medicine for GISTs.

References

  • Wang, Q., Liu, F., Wang, B., et al. "Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding." Journal of Medicinal Chemistry, 2017, 60(1): 273-289. URL:[Link]

Sources

Foundational

CHMFL-ABL/KIT-155: A Comprehensive Technical Whitepaper on Type II Dual Kinase Inhibition in CML and GIST

Executive Summary The advent of tyrosine kinase inhibitors (TKIs) fundamentally transformed the therapeutic landscape for Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). However, the emergence...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of tyrosine kinase inhibitors (TKIs) fundamentally transformed the therapeutic landscape for Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST). However, the emergence of acquired resistance mutations and off-target toxicities necessitates the continuous evolution of kinase pharmacophores. CHMFL-ABL/KIT-155 (Compound 34) represents a breakthrough in this domain as a highly potent, orally bioavailable, Type II dual inhibitor targeting ABL and c-KIT kinases [[1]](). By exploiting a distinct hinge-binding mechanism, this compound provides a novel structural framework for overcoming traditional TKI limitations while maintaining exceptional kinome selectivity.

Chemical Identity & Structural Pharmacology

To effectively deploy CHMFL-ABL/KIT-155 in preclinical models, researchers must understand its structural biology.

Full Chemical Name: 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide .

Structural Rationale & Hinge Binding

Unlike first-generation Type II inhibitors (e.g., Imatinib) that typically utilize an amide NH to anchor to the kinase hinge region, CHMFL-ABL/KIT-155 employs a highly distinct pharmacophore. Crystallographic and structure-activity relationship (SAR) studies reveal that the compound secures its hinge binding via a hydrogen bond formed between the NH on the kinase backbone and the carbonyl oxygen of the inhibitor 2.

This inverted hydrogen-bonding dynamic stabilizes the kinase in the inactive "DFG-out" conformation. Furthermore, the integration of a 4-methylpiperazin-1-yl moiety acts as a critical solubilizing group, ensuring the compound maintains the aqueous solubility required for oral bioavailability without sacrificing the hydrophobic packing provided by the trifluoromethyl group in the deep allosteric pocket .

Biochemical Profiling & Kinase Selectivity

A hallmark of CHMFL-ABL/KIT-155 is its precision. In a KINOMEscan assay evaluating 468 kinases and mutants at a 1 μM concentration, the compound demonstrated an exceptional selectivity score ( Sscore​(1)=0.03 ) 1.

Table 1: Biochemical Kinase Inhibition Profile (IC50)

Data summarizes the nanomolar potency across primary and secondary kinase targets 3.

Kinase TargetIC50 (nM)Clinical Relevance / Pathway
LCK 12T-cell signaling / Secondary Target
ABL 46Primary Target (CML Driver)
c-KIT 75Primary Target (GIST Driver)
PDGFRβ 80Angiogenesis / Stromal Support
BLK 81B-cell receptor signaling
DDR1 116Cell adhesion and migration
CSF1R 227Macrophage differentiation
DDR2 325Extracellular matrix communication
Table 2: Cellular Anti-Proliferation Profile (GI50)

Phenotypic validation across dependent and independent cell lines 3.

Cell LineLineage / DependencyGI50 (μM)
MEG-01 CML (BCR-ABL dependent)0.020
GIST-T1 GIST (c-KIT dependent)0.023
K562 CML (BCR-ABL dependent)0.027
KU812 CML (BCR-ABL dependent)0.056
GIST-882 GIST (c-KIT dependent)0.095
GIST-48B GIST (c-KIT independent)3.960

Mechanism of Action

CHMFL-ABL/KIT-155 exerts its antiproliferative effects by arresting cell cycle progression and inducing apoptosis 3. By locking ABL and c-KIT in their inactive states, the inhibitor severs the upstream signal required to maintain the STAT5, PI3K/AKT, and RAS/MAPK cascades. Deprived of these survival signals, oncogene-addicted cells rapidly undergo programmed cell death.

Mechanism CHMFL CHMFL-ABL/KIT-155 BCR_ABL BCR-ABL Kinase CHMFL->BCR_ABL Inhibits (Type II) c_KIT c-KIT Kinase CHMFL->c_KIT Inhibits (Type II) Apoptosis Apoptosis & Cell Cycle Arrest CHMFL->Apoptosis Induces Downstream STAT5 / PI3K / MAPK BCR_ABL->Downstream Activates c_KIT->Downstream Activates Proliferation Tumor Proliferation Downstream->Proliferation Drives Proliferation->Apoptosis Blocked by Inhibitor

Figure 1: Dual inhibition mechanism of CHMFL-ABL/KIT-155 leading to apoptosis.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and eliminate false positives, the experimental evaluation of CHMFL-ABL/KIT-155 must rely on self-validating assay designs. The causality behind each methodological choice is detailed below.

Workflow Step1 Biochemical Assay (Kinase Selectivity) Step2 Cellular Profiling (Targeted vs Non-Targeted) Step1->Step2 Validates Target Step3 In Vivo Models (Xenograft Efficacy) Step2->Step3 Confirms Efficacy Step4 PK/PD Analysis (Oral Bioavailability) Step3->Step4 Clinical Translation

Figure 2: Self-validating experimental workflow for preclinical evaluation.

Protocol A: Recombinant Kinase Inhibition Assay

Objective: Quantify direct target engagement (IC50) against purified ABL and c-KIT. Causality & Self-Validation: We utilize an ATP-consumption assay (e.g., ADP-Glo) rather than substrate-phosphorylation assays to prevent sequence-specific biases. To self-validate the data, a KINOMEscan panel is run concurrently. Finding an IC50 of 46 nM for ABL is only meaningful if the compound does not promiscuously bind the highly conserved ATP-binding pocket across the kinome. The resulting Sscore​(1)=0.03 confirms the on-target biochemical mechanism. Steps:

  • Prepare a 10-point 3-fold serial dilution of CHMFL-ABL/KIT-155 starting at 10 μM in assay buffer.

  • Incubate the compound with purified recombinant ABL or c-KIT kinase and ATP for 60 minutes at room temperature.

  • Add ADP-Glo reagent to terminate the kinase reaction and deplete unconsumed ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Calculate IC50 using a four-parameter logistic non-linear regression model.

Protocol B: Cellular Anti-Proliferation Assay

Objective: Assess phenotypic efficacy and isolate on-target cytotoxicity. Causality & Self-Validation: A compound might kill cells simply by being a general toxin. To self-validate that CHMFL-ABL/KIT-155 acts specifically via c-KIT inhibition, the protocol mandates parallel testing on c-KIT-dependent cells (GIST-T1) and c-KIT-independent cells (GIST-48B). The massive shift in GI50 (0.023 μM vs. 3.96 μM) proves the cytotoxicity is mechanistically driven by the intended target 3. Steps:

  • Seed GIST-T1 and GIST-48B cells into 96-well plates at 3×103 cells/well.

  • Treat cells with varying concentrations of CHMFL-ABL/KIT-155 (0.001 to 10 μM) for 72 hours.

  • Add CellTiter-Glo reagent to lyse cells and measure ATP as a proxy for viable cell metabolism.

  • Read luminescence and normalize against vehicle (DMSO) treated controls to determine the GI50.

Protocol C: In Vivo Xenograft Efficacy Model

Objective: Evaluate systemic tumor suppression and pharmacokinetics. Causality & Self-Validation: Efficacy without tolerability is a failure in drug development. By continuously monitoring murine body weight alongside tumor volume, this protocol self-validates that the tumor regression observed in K562 or GIST-T1 xenografts is due to targeted pharmacological intervention, not systemic cachexia or generalized toxicity . Steps:

  • Subcutaneously inoculate 5×106 K562 or GIST-T1 cells into the right flank of female nu/nu mice.

  • Randomize mice into vehicle control and treatment groups once tumors reach ~100 mm³.

  • Administer CHMFL-ABL/KIT-155 via oral gavage (PO) daily, leveraging its optimized oral PK properties.

  • Measure tumor dimensions via calipers bi-weekly ( Volume=0.5×length×width2 ) and record body weight daily.

Conclusion

CHMFL-ABL/KIT-155 stands out as a highly potent, selective Type II dual kinase inhibitor. Its distinct hinge-binding mode provides a novel pharmacophore that expands the chemical structure diversity available for kinase drug discovery . Supported by robust biochemical selectivity, potent cellular anti-proliferation in oncogene-addicted lineages, and excellent oral bioavailability, it serves as a critical tool compound and a promising lead for addressing CML and GIST pathologies.

References

  • Title: Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of CHMFL-ABL/KIT-155 as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding (Abstract & Findings) Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) (Structure & SAR Data) Source: ACS Publications - American Chemical Society URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Western Blot Analysis of p-Crkl (Tyr207) Following Treatment with CHMFL-ABL/KIT-155

Introduction: Monitoring Tyrosine Kinase Inhibitor Efficacy Through a Key Signaling Node The CRK-like protein (Crkl) is a crucial adaptor protein involved in intracellular signal transduction cascades.[1] In hematopoieti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Monitoring Tyrosine Kinase Inhibitor Efficacy Through a Key Signaling Node

The CRK-like protein (Crkl) is a crucial adaptor protein involved in intracellular signal transduction cascades.[1] In hematopoietic cells, particularly in the context of Chronic Myeloid Leukemia (CML), Crkl is a prominent substrate of the constitutively active BCR-ABL oncoprotein.[1][2] The aberrant tyrosine kinase activity of BCR-ABL leads to the constitutive phosphorylation of Crkl, primarily at the Tyrosine 207 (Tyr207) residue.[3][4] This phosphorylation event is a critical step in the activation of downstream pathways, such as the PI3K/AKT and Ras/MAPK pathways, which drive malignant cell proliferation and survival.[5][6]

The level of phosphorylated Crkl (p-Crkl) serves as a direct and reliable biomarker for the in vivo activity of the BCR-ABL kinase.[7][8] Consequently, monitoring the p-Crkl status is a valuable tool for assessing the efficacy of tyrosine kinase inhibitors (TKIs). A reduction in p-Crkl levels indicates successful target engagement and inhibition of the kinase by the therapeutic agent.[7][9][10]

CHMFL-ABL/KIT-155 is a novel, highly potent, type II dual inhibitor of ABL and KIT kinases.[11][12] It has demonstrated strong anti-proliferative activity in cancer cell lines driven by BCR-ABL by blocking its downstream signaling pathways, including the phosphorylation of Crkl.[11][13] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of Western blot analysis to quantify the inhibition of Crkl phosphorylation in response to CHMFL-ABL/KIT-155 treatment.

Signaling Pathway Overview

The following diagram illustrates the central role of Crkl in the BCR-ABL signaling pathway and the inhibitory action of CHMFL-ABL/KIT-155.

BCR_ABL_Crkl_Pathway cluster_cell Cellular Environment BCR_ABL BCR-ABL Kinase Crkl Crkl BCR_ABL->Crkl Phosphorylation pCrkl p-Crkl (Tyr207) Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) pCrkl->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation CHMFL CHMFL-ABL/KIT-155 CHMFL->BCR_ABL Inhibition

Caption: BCR-ABL phosphorylates Crkl, activating downstream pathways that promote cell survival. CHMFL-ABL/KIT-155 inhibits BCR-ABL, blocking this signaling cascade.

Experimental Protocol: Western Blot for p-Crkl (Tyr207)

This protocol is designed to ensure the reliable detection and quantification of changes in Crkl phosphorylation. The key to a successful phospho-protein Western blot is the preservation of the phosphorylation state during sample preparation and the use of optimized reagents and conditions.[14][15][16]

I. Materials and Reagents

  • Cell Culture: Appropriate cancer cell line expressing BCR-ABL (e.g., K562).

  • Treatment: CHMFL-ABL/KIT-155.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Acrylamide gels, running buffer, and loading buffer.

  • Transfer: PVDF or nitrocellulose membranes, transfer buffer.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.[14][17]

  • Primary Antibodies:

    • Rabbit anti-phospho-Crkl (Tyr207) antibody.

    • Mouse or Rabbit anti-Crkl antibody (for total protein control).

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG.

    • HRP-conjugated anti-mouse IgG (if applicable).

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST.

II. Step-by-Step Methodology

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere or stabilize overnight.

    • Treat cells with varying concentrations of CHMFL-ABL/KIT-155 for the desired time period. Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis and Protein Extraction:

    • Place the cell culture dish on ice and wash the cells with ice-cold PBS.[18]

    • Aspirate the PBS and add ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.[16][17]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli loading buffer to each sample to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.[18]

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14] This step is crucial to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Crkl (Tyr207) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[19]

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Final Washes: Repeat the washing step (three times for 5-10 minutes each with TBST).

  • Signal Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the p-Crkl signal to the total Crkl signal for each sample to account for any variations in protein loading.

  • Stripping and Re-probing for Total Crkl (Loading Control):

    • After detecting p-Crkl, the membrane can be stripped of the antibodies.

    • Wash the stripped membrane and re-block it as described above.

    • Incubate the membrane with the primary antibody against total Crkl.

    • Follow the subsequent steps for secondary antibody incubation, washing, and detection to visualize the total Crkl protein. This serves as a loading control to ensure that observed changes in p-Crkl are not due to differences in the amount of protein loaded per lane.[14]

Data Presentation and Interpretation

The results of the Western blot analysis can be presented in a table to clearly show the dose-dependent effect of CHMFL-ABL/KIT-155 on Crkl phosphorylation.

CHMFL-ABL/KIT-155 (nM)p-Crkl (Tyr207) Relative IntensityTotal Crkl Relative Intensityp-Crkl / Total Crkl Ratio% Inhibition of p-Crkl
0 (Vehicle)1.001.001.000%
100.750.980.7723%
500.421.010.4258%
1000.150.990.1585%
5000.031.020.0397%

Interpretation: A dose-dependent decrease in the p-Crkl/Total Crkl ratio indicates effective inhibition of the BCR-ABL kinase by CHMFL-ABL/KIT-155. The IC50 value for p-Crkl inhibition can be calculated from this data, providing a quantitative measure of the compound's potency in a cellular context.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Weak Signal Inactive phosphatase inhibitors; insufficient protein load; antibody concentration too low.Always use freshly prepared inhibitor cocktails.[16] Increase the amount of protein loaded.[16] Optimize the primary antibody concentration.
High Background Insufficient blocking; blocking agent (milk) cross-reacting; antibody concentration too high.Increase blocking time or use a fresh blocking solution (5% BSA).[14][17] Avoid milk for phospho-antibodies.[17] Titrate the primary and secondary antibodies.
Non-specific Bands Antibody cross-reactivity; protein degradation.Use a more specific primary antibody. Ensure protease inhibitors are always used and samples are kept cold.[15]

Conclusion

The Western blot analysis of p-Crkl (Tyr207) is a robust and specific method for evaluating the cellular activity of ABL kinase inhibitors such as CHMFL-ABL/KIT-155. By following the detailed protocol and best practices outlined in this guide, researchers can obtain reliable and quantifiable data on the dose-dependent inhibition of a key oncogenic signaling pathway. This assay is an invaluable tool in the preclinical development and characterization of novel TKIs, providing critical insights into their mechanism of action and cellular potency.

References

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Advansta Inc. 8 Tips for Detecting Phosphorylated Proteins by Western Blot. (2015). [Link]

  • de Jong, R., et al. (1997). Tyrosine 207 in CrkL is the BCR/ABL phosphorylation site. ResearchGate. [Link]

  • de Jong, R., et al. (1997). Tyrosine 207 in CRKL is the BCR/ABL phosphorylation site. PubMed. [Link]

  • Andoniou, C. E., et al. The two major sites of cbl tyrosine phosphorylation in abl-transformed cells select the crkL SH2 domain. PubMed. [Link]

  • O'Hare, T., et al. (2006). Active (p)CrkL is overexpressed in human malignancies: potential role as a surrogate parameter for therapeutic tyrosine kinase inhibition. PubMed. [Link]

  • Wang, B., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed. [Link]

  • Nichols, G. L., et al. (1994). Identification of CRKL as the constitutively phosphorylated 39-kD tyrosine phosphoprotein in chronic myelogenous leukemia cells. PubMed. [Link]

  • Wang, B., et al. (2016). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. [Link]

  • Senechal, K., et al. Role of the adapter protein CRKL in signal transduction of normal hematopoietic and BCR/ABL-transformed cells. PubMed. [Link]

  • Minciacchi, V. R., et al. (2021). Current Views on the Interplay between Tyrosine Kinases and Phosphatases in Chronic Myeloid Leukemia. MDPI. [Link]

  • Jørgensen, H. G., et al. (2008). Phospho-CRKL monitoring for the assessment of BCR-ABL activity in imatinib-resistant chronic myeloid leukemia or Ph+ acute lymphoblastic leukemia patients treated with nilotinib. PubMed. [Link]

  • Basak, P., et al. Potential signaling pathways, biomarkers, natural drugs, and chronic myeloid leukemia therapeutics. PMC. [Link]

  • Oncohema Key. (2017). Roles for Signaling Molecules in the Growth and Survival of CML Cells. [Link]

  • Merck Millipore. Western Blotting Protocols. [Link]

  • Yeh, C. H., et al. Plasma tyrosine kinase activity as a potential biomarker in BCR-ABL1-targeted therapy. [Link]

  • Frietsch, J. J., et al. LASP1 and CRKL are phosphorylated by BCR‐ABL-kinase. ResearchGate. [Link]

  • Wang, B., et al. (2016). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. ACS Publications. [Link]

  • Senechal, K., et al. (2010). A specific need for CRKL in p210BCR-ABL-induced transformation of mouse hematopoietic progenitors. PMC. [Link]

  • Senechal, K., et al. (2010). A Specific Need for CRKL in p210 BCR-ABL –Induced Transformation of Mouse Hematopoietic Progenitors. AACR Journals. [Link]

  • Taylor & Francis. (2019). Discovery and characterization of a novel highly potent and selective type II native and drug-resistant V299L mutant BCR-ABL inhibitor (CHMFL-ABL-039) for Chronic Myeloid Leukemia (CML). [Link]

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. [Link]

  • Feller, S. M., et al. Domain organization differences explain Bcr-Abl's preference for CrkL over CrkII. PMC. [Link]

  • Network of Cancer Research. (2019). CHMFL-ABL-039, a Selective Type II Native and Drug-Resistant Mutant BCR-ABL Inhibitor for Chronic Myeloid Leukemia. [Link]

  • Corbin, A. S., et al. KIT signaling governs differential sensitivity of mature and primitive CML progenitors to tyrosine kinase inhibitors. PMC. [Link]

  • Bio-Rad. General Protocol for Western Blotting. [Link]

  • Birge, R. B., et al. The multiple fates of Crk and Abl interactions. ResearchGate. [Link]

  • Cytiva. (2025). Western blot protocol: A simple 7-step guide to protein detection. [Link]

  • ResearchGate. Active (p)CrkL is overexpressed in human malignancies: Potential role as a surrogate parameter for therapeutic tyrosine kinase inhibition. [Link]

  • ASH Publications. (2010). Plasma Tyrosine Kinase Activity as A Potential Biomarker In BCR-ABL1-Targeted Therapy. [Link]

  • ABL Bio. News. (2025). [Link]

  • MDPI. (2024). 3-Hydroxytanshinone Inhibits the Activity of Hypoxia-Inducible Factor 1-α by Interfering with the Function of α-Enolase in the Glycolytic Pathway. [Link]

  • AdisInsight. R 01. (2025). [Link]

Sources

Application

Establishing a K562 xenograft model for Chmfl-abl/kit-155 studies

Application Note: Establishing a K562 Xenograft Model for Evaluating CHMFL-ABL/KIT-155 Introduction & Mechanistic Rationale Chronic Myeloid Leukemia (CML) is fundamentally driven by the Philadelphia chromosome, which res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Establishing a K562 Xenograft Model for Evaluating CHMFL-ABL/KIT-155

Introduction & Mechanistic Rationale

Chronic Myeloid Leukemia (CML) is fundamentally driven by the Philadelphia chromosome, which results in the constitutively active BCR-ABL fusion tyrosine kinase. While first-generation ATP-competitive inhibitors like imatinib have revolutionized CML therapy, acquired resistance via kinase domain mutations necessitates the development of next-generation therapies.

CHMFL-ABL/KIT-155 (Compound 34) is a highly potent, orally active Type II ABL/c-KIT dual kinase inhibitor[1]. Unlike Type I inhibitors that target the active conformation, Type II inhibitors bind to the "DFG-out" inactive conformation of the kinase. CHMFL-ABL/KIT-155 utilizes a unique hinge-binding mechanism—forming a hydrogen bond between the NH on the kinase backbone and the carbonyl oxygen of the compound—to achieve high selectivity and potency[1].

To rigorously evaluate the in vivo pharmacodynamics and anti-tumor efficacy of this compound, the K562 cell line-derived xenograft (CDX) model is the gold standard[2]. K562 cells are derived from a CML patient in blast crisis and are highly dependent on BCR-ABL signaling for survival[3]. Because K562 is a suspension cell line, establishing a solid tumor xenograft requires specific extracellular matrix scaffolding (e.g., Matrigel) to prevent subcutaneous diffusion and promote localized angiogenesis.

Signaling Blockade by CHMFL-ABL/KIT-155

By inhibiting both BCR-ABL and c-KIT, CHMFL-ABL/KIT-155 effectively shuts down downstream oncogenic signaling cascades, including the STAT5, PI3K/AKT, and MAPK/ERK pathways, leading to G0/G1 cell cycle arrest and apoptosis[1].

Pathway Inhibitor CHMFL-ABL/KIT-155 (Type II Inhibitor) BCR_ABL BCR-ABL (DFG-out inactive) Inhibitor->BCR_ABL Blocks c_KIT c-KIT Receptor Inhibitor->c_KIT Blocks STAT5 STAT5 Pathway BCR_ABL->STAT5 PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT c_KIT->PI3K_AKT MAPK_ERK MAPK/ERK Pathway c_KIT->MAPK_ERK Proliferation Cell Proliferation (Blocked) STAT5->Proliferation Apoptosis Apoptosis (Induced) STAT5->Apoptosis Inhibits PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Fig 1: Mechanism of action for CHMFL-ABL/KIT-155 blocking BCR-ABL and c-KIT signaling.

Quantitative Profiling of CHMFL-ABL/KIT-155

Before initiating in vivo studies, it is critical to understand the in vitro parameters that dictate dosing and expected target engagement.

ParameterValue / TargetBiological Implication
ABL Kinase IC₅₀ 46 nMPotent inhibition of the primary CML driver[4].
c-KIT Kinase IC₅₀ 75 nMEffective against c-KIT dependent malignancies (e.g., GISTs)[4].
K562 Cell GI₅₀ 0.027 μMHighly sensitive anti-proliferative activity in the target xenograft line[4].
Kinome Selectivity S-score(1) = 0.03Exceptional selectivity among 468 kinases, minimizing off-target toxicity[1].
Administration Route Oral (PO)Favorable pharmacokinetic profile allows for daily oral gavage in mice[1].

Experimental Protocol: K562 Xenograft Establishment & Dosing

To ensure reproducibility and scientific integrity, this protocol is designed as a self-validating system. We include strict viability thresholds and matrix requirements to guarantee uniform tumor take-rates, which is historically challenging with suspension cell lines.

Cell Culture and Preparation

Causality Check: K562 cells must be in the logarithmic growth phase. Senescent or over-confluent cells exhibit altered metabolism and reduced engraftment efficiency.

  • Culture Maintenance: Maintain K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Keep cell density between 1×105 and 1×106 cells/mL[3].

  • Harvesting: Centrifuge the suspension culture at 300 x g for 5 minutes. Wash the pellet twice with ice-cold, serum-free PBS to remove residual serum proteins that could trigger an acute immune response in the host.

  • Viability Assessment: Resuspend in PBS and perform a Trypan Blue exclusion assay. Proceed only if viability is 95% [3].

  • Matrix Formulation: Adjust the cell concentration to 1×108 cells/mL in cold PBS. Mix the cell suspension 1:1 (v/v) with ice-cold Matrigel (Corning).

    • Expert Insight: Matrigel provides the necessary basement membrane proteins (laminin, collagen IV) to trap the suspension cells in a localized subcutaneous pocket, facilitating vascularization. Keep the mixture on ice to prevent premature polymerization.

In Vivo Engraftment
  • Animal Selection: Use 6-8 week old female immunodeficient mice (e.g., athymic nude nu/nu or NOD/SCID). Nude mice are preferred for K562 as they allow for easy visual monitoring of subcutaneous tumors[5].

  • Injection: Using a pre-chilled 27-gauge needle, inject 100 μL of the cell/Matrigel mixture ( 5×106 cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Measure tumor dimensions using digital calipers every 2-3 days. Calculate tumor volume using the formula: V=0.5×(length×width2) .

Randomization and Dosing Strategy

Causality Check: Do not begin treatment immediately after injection. Tumors must establish a dedicated blood supply to accurately assess the drug's systemic delivery and efficacy.

  • Randomization: Once tumors reach an average volume of 100–200 mm³, randomize the mice into treatment groups (n=6 to 8 per group) to ensure equal distribution of starting tumor sizes[5].

  • Formulation: Dissolve CHMFL-ABL/KIT-155 in a vehicle suitable for oral administration (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline).

  • Treatment Groups:

    • Group 1: Vehicle Control (Daily PO)

    • Group 2: CHMFL-ABL/KIT-155 Low Dose (e.g., 25 mg/kg/day PO)[5]

    • Group 3: CHMFL-ABL/KIT-155 High Dose (e.g., 100 mg/kg/day PO)[5]

    • Group 4: Positive Control (Imatinib 100 mg/kg/day PO)[5]

  • Monitoring: Record body weights and tumor volumes daily. A body weight loss of >20% indicates unacceptable toxicity, and the animal must be euthanized.

Workflow Culture 1. K562 Culture (Exponential Phase) Prep 2. Cell Prep (1:1 PBS/Matrigel) Culture->Prep Inject 3. S.C. Injection (Right Flank) Prep->Inject Monitor 4. Tumor Growth (100-200 mm³) Inject->Monitor Random 5. Randomization (Vehicle vs Drug) Monitor->Random Dose 6. Oral Dosing (Daily PO) Random->Dose Endpoint 7. Endpoint Analysis (IHC & WB) Dose->Endpoint

Fig 2: Step-by-step workflow for the K562 xenograft establishment and efficacy study.

Pharmacodynamic Endpoint Analysis

To prove that tumor regression is directly caused by CHMFL-ABL/KIT-155's mechanism of action (and not off-target toxicity), pharmacodynamic markers must be assessed in the excised tumor tissue.

  • Western Blotting (Target Engagement): Homogenize the frozen tissue and probe for phosphorylated BCR-ABL (p-ABL), p-STAT5, and p-CRKL. A dose-dependent decrease in these phosphoproteins validates target engagement in vivo[5].

  • Immunohistochemistry (IHC): Section the formalin-fixed, paraffin-embedded (FFPE) tumors. Stain for Ki-67 to quantify the reduction in cellular proliferation, and use TUNEL staining to confirm the induction of apoptosis[5].

References

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • K562 Xenograft Model Overview Altogen Labs URL:[Link]

  • CHMFL-074's anti-tumor efficacy in K562 xenograft model (Reference for standard CML xenograft dosing parameters) ResearchGate URL:[Link]

Sources

Method

Application Note: In Vivo Formulation and Experimental Protocols for CHMFL-ABL/KIT-155 in Murine Xenograft Models

Executive Summary & Mechanistic Rationale CHMFL-ABL/KIT-155 (Compound 34) is a highly potent, orally bioavailable type II dual kinase inhibitor specifically engineered to target ABL and c-KIT kinases[1][2]. In preclinica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

CHMFL-ABL/KIT-155 (Compound 34) is a highly potent, orally bioavailable type II dual kinase inhibitor specifically engineered to target ABL and c-KIT kinases[1][2]. In preclinical drug development, transitioning a hydrophobic small-molecule tyrosine kinase inhibitor (TKI) from in vitro biochemical assays to in vivo efficacy models requires rigorous formulation strategies to ensure consistent pharmacokinetics (PK) and target engagement.

Mechanistically, CHMFL-ABL/KIT-155 utilizes a distinct hinge-binding mode, forming a critical hydrogen bond between the carbonyl oxygen of the compound and the NH on the kinase backbone[2][3]. By occupying the inactive (DFG-out) conformation of these kinases, it potently inhibits BCR-ABL (IC₅₀: 46 nM) and c-KIT (IC₅₀: 75 nM)[1][3]. This blockade halts downstream signaling cascades—specifically the phosphorylation of STAT5, CrkL, and ERK—ultimately arresting the cell cycle in the G0/G1 phase and inducing apoptosis in dependent cancer cell lines (e.g., K562, MEG-01, GIST-T1)[2].

MoA cluster_kinases Target Kinases (Hinge-Binding) cluster_downstream Downstream Effectors CHMFL CHMFL-ABL/KIT-155 (Type II Inhibitor) BCR_ABL BCR-ABL CHMFL->BCR_ABL c_KIT c-KIT CHMFL->c_KIT STAT5 pSTAT5 BCR_ABL->STAT5 CrkL pCrkL BCR_ABL->CrkL ERK pERK BCR_ABL->ERK c_KIT->STAT5 c_KIT->ERK Outcomes G0/G1 Arrest & Apoptosis STAT5->Outcomes CrkL->Outcomes ERK->Outcomes

Fig 1: Mechanism of Action of CHMFL-ABL/KIT-155 blocking BCR-ABL/c-KIT downstream signaling.

Physicochemical & Pharmacological Profile

Before initiating animal studies, it is critical to understand the compound's physical limitations. Like many type II inhibitors, CHMFL-ABL/KIT-155 exhibits high lipophilicity, which necessitates specialized vehicle systems for oral administration.

PropertyValue / SpecificationClinical/Experimental Relevance
Molecular Weight 609.68 g/mol [1]Standard for TKIs; dictates cell permeability.
Formula C₃₃H₃₈F₃N₅O₃[1]High hydrophobicity requires surfactants for in vivo use.
Primary Targets (IC₅₀) ABL (46 nM), c-KIT (75 nM)[1][4]Defines the therapeutic window for dosing.
Storage (Powder) -20°C for 3 years[1]Prevents thermal degradation of the benzamide core.
Storage (Solvent) -80°C for 1 year[1]Minimizes hydrolysis and precipitation over time.

Formulation Engineering for In Vivo Administration

To achieve reliable oral bioavailability (p.o.) without inducing gastrointestinal toxicity, the formulation must overcome the compound's poor aqueous solubility. We present two validated formulation protocols.

Protocol A: The Suspension Method (Preferred for Oral Gavage)

This is the primary method cited in the foundational pharmacological studies of CHMFL-ABL/KIT-155[2].

  • Vehicle Composition: 0.5% Methylcellulose (MC) / 0.4% Tween 80 in ddH₂O[2].

  • Causality & Rationale:

    • Methylcellulose (0.5%) acts as a viscosity-modifying suspending agent. It prevents the hydrophobic compound particles from settling at the bottom of the tube, ensuring that every drawn dose contains a uniform concentration of the drug.

    • Tween 80 (0.4%) is a non-ionic surfactant. It lowers the surface tension of the aqueous vehicle, allowing it to "wet" the hydrophobic drug powder, preventing clumping and facilitating a homogenous suspension.

  • Preparation Step-by-Step:

    • Weigh the required amount of CHMFL-ABL/KIT-155 powder.

    • Add the dry powder to a glass mortar or homogenization tube.

    • Add a small volume of the 0.4% Tween 80 solution and triturate (grind) to form a smooth paste. Self-Validation: The paste should have no visible dry white aggregates.

    • Gradually scale up the volume using the 0.5% MC solution while continuously vortexing or sonicating until the target concentration (e.g., 5-10 mg/mL) is reached.

Protocol B: The Co-Solvent Solution Method (Alternative)

For researchers requiring a true solution rather than a suspension, this multi-component vehicle overcomes the crystal lattice energy of the drug[1].

  • Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline/PBS[1].

  • Causality & Rationale:

    • DMSO (10%) acts as the primary solvent to completely dissolve the compound. Keeping it at ≤10% prevents in vivo hepatotoxicity and mucosal irritation.

    • PEG300 (40%) & Tween 80 (5%) act as co-solvents and micelle-formers. When the aqueous saline is added, these excipients trap the drug in micelles, preventing it from crashing out of solution.

  • Preparation Step-by-Step:

    • Dissolve the compound completely in 10% (final volume) DMSO. Vortex until clear.

    • Add 40% PEG300 and mix thoroughly.

    • Add 5% Tween 80 and mix thoroughly.

    • Critical Step: Add 45% Saline/PBS dropwise while vortexing vigorously. Self-Validation: If the solution turns cloudy and does not clear upon sonication, the compound has precipitated; you must discard and restart, ensuring slower aqueous addition.

In Vivo Xenograft Methodology (K562 & GIST-T1 Models)

To evaluate the in vivo anti-tumor efficacy of CHMFL-ABL/KIT-155, female nu/nu (nude) mice are the standard model[1][2]. The lack of a thymus in these mice results in an absence of mature T-cells, preventing the immunological rejection of human cancer cell lines.

Workflow Prep 1. Cell Preparation (K562 / GIST-T1) Inoc 2. S.C. Inoculation (nu/nu mice) Prep->Inoc Rand 3. Randomization (Tumor 200-300 mm³) Inoc->Rand Dose 4. Oral Dosing (p.o.) (25-100 mg/kg/day) Rand->Dose Mon 5. Monitoring (Volume & Weight) Dose->Mon End 6. Endpoint Analysis (Western Blot/IHC) Mon->End

Fig 2: Step-by-step in vivo experimental workflow for CHMFL-ABL/KIT-155 xenograft studies.

Step-by-Step Protocol

Phase 1: Inoculation and Tumor Establishment

  • Cell Harvesting: Harvest BCR-ABL dependent CML cells (K562) or c-KIT dependent GIST cells (GIST-T1) during the exponential growth phase[2]. Wash twice with cold PBS to remove serum proteins that might trigger localized immune responses.

  • Matrix Preparation: Resuspend cells in a 1:1 mixture of PBS and Matrigel. Rationale: Matrigel provides extracellular matrix proteins that drastically improve the engraftment and initial vascularization of the xenograft.

  • Inoculation: Inject 1×106 to 5×106 cells subcutaneously (s.c.) into the right flank of 5-week-old female nu/nu mice.

Phase 2: Randomization and Dosing

  • Tumor Monitoring: Measure tumors daily using digital calipers. Calculate tumor volume using the standard ellipsoid formula:

    Volume(mm3)=2W2×L​

    (Where W is the shortest diameter and L is the longest diameter)[2].

  • Randomization: Do NOT begin dosing immediately. Wait until tumors reach a volume of 200 to 300 mm³ [2]. Rationale: Dosing too early can result in false positives due to spontaneous tumor regression. A volume of 200+ mm³ guarantees the tumor is fully established, vascularized, and actively proliferating. Randomize mice into groups of 5 to ensure equal average starting volumes across cohorts.

  • Administration: Administer CHMFL-ABL/KIT-155 via oral gavage (p.o.) once daily. Standard efficacy doses are 25, 50, and 100 mg/kg/day for up to 28 days[1][2]. Administer the vehicle alone to the control group.

Phase 3: Pharmacodynamic (PD) Endpoint Analysis To validate that the observed tumor shrinkage is causally linked to the drug's mechanism of action (and not off-target toxicity), a self-validating PD readout is required.

  • Tissue Harvesting: At the end of the 28-day study (or when control tumors reach ethical limits), sacrifice the animals. Excise the tumors, snap-freeze half in liquid nitrogen for protein extraction, and fix the other half in 10% formalin for Immunohistochemistry (IHC).

  • Target Engagement Verification: Lyse the frozen tumor tissue and perform Western Blotting. You must probe for pSTAT5, pCrkL, and pERK [2].

    • Validation Check: A successful study will show a dose-dependent decrease in the phosphorylation of these specific downstream effectors in the treated groups compared to the vehicle control, proving in vivo target engagement.

References

  • TargetMol. "CHMFL-ABL/KIT-155 | c-Kit - TargetMol".
  • American Chemical Society (ACS Publications). "Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding". J Med Chem. 2017.
  • National Institutes of Health (PubMed). "Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding".
  • MedChemExpress (MCE). "Inhibitor Kit/Prote ASe_ Inhibitor _Cocktail_mini-Tablet".

Sources

Application

Application Notes and Protocols for CHMFL-ABL/KIT-155 Administration in Murine Models

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Dual Kinase Inhibitor for CML and GISTs CHMFL-ABL/KIT-155 is a novel, highly potent, type II dual kinase inhibitor targeting both ABL...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Dual Kinase Inhibitor for CML and GISTs

CHMFL-ABL/KIT-155 is a novel, highly potent, type II dual kinase inhibitor targeting both ABL and KIT kinases.[1] Its mechanism of action is centered on the inhibition of signaling pathways driven by the BCR-ABL fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), and by mutated c-KIT, a key driver in many Gastrointestinal Stromal Tumors (GISTs).[1] By blocking these aberrant kinase activities, CHMFL-ABL/KIT-155 has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, demonstrating its therapeutic potential.[1] Preclinical studies in mouse xenograft models have confirmed its ability to effectively suppress tumor growth, making it a promising candidate for further investigation.[1][2]

These application notes provide a comprehensive guide to the dosage and administration of CHMFL-ABL/KIT-155 in mice, based on published preclinical data. The protocols outlined below are designed to ensure experimental reproducibility and scientific integrity.

Mechanism of Action: Targeting Aberrant Kinase Signaling

CHMFL-ABL/KIT-155 functions by binding to the inactive "DFG-out" conformation of ABL and KIT kinases, a characteristic of type II inhibitors. This mode of binding allows for high selectivity and potency.[1] The inhibition of these kinases disrupts downstream signaling cascades crucial for cancer cell proliferation and survival.

cluster_CML Chronic Myeloid Leukemia (CML) cluster_GIST Gastrointestinal Stromal Tumors (GIST) BCR_ABL BCR-ABL Fusion Protein GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_CML Cell Proliferation & Survival ERK->Proliferation_CML STAT5->Proliferation_CML cKIT Mutated c-KIT Receptor PI3K PI3K cKIT->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_GIST Cell Proliferation & Survival mTOR->Proliferation_GIST CHMFL CHMFL-ABL/KIT-155 CHMFL->BCR_ABL Inhibits CHMFL->cKIT Inhibits caption CHMFL-ABL/KIT-155 Signaling Pathway Inhibition

Caption: Inhibition of BCR-ABL and c-KIT pathways by CHMFL-ABL/KIT-155.

Pharmacokinetic and Efficacy Data in Murine Models

The following table summarizes the key pharmacokinetic and efficacy parameters of CHMFL-ABL/KIT-155 observed in preclinical mouse studies. This data is crucial for designing in vivo experiments.

ParameterValueMouse ModelSource
Administration Route Oral GavageXenograft (K562 & GIST-T1)[2]
Dosage 100 mg/kg/dayGIST-T1 Xenograft[2]
Efficacy (TGI) 46.5%GIST-T1 Xenograft[2]
Vehicle 0.5% methylcellulose / 0.4% Tween 80 in ddH₂OXenograft (K562 & GIST-T1)[2]
Reported PK Profile Good oral PK propertyN/A[1]

TGI: Tumor Growth Inhibition

Experimental Protocols

The successful administration of CHMFL-ABL/KIT-155 in mice requires careful preparation of the dosing solution and precise administration techniques.

Protocol 1: Preparation of CHMFL-ABL/KIT-155 Dosing Solution

Rationale: The use of a suspension vehicle like methylcellulose with a surfactant such as Tween 80 is standard for oral administration of hydrophobic compounds, ensuring a uniform and stable suspension for accurate dosing.

Materials:

  • CHMFL-ABL/KIT-155 powder

  • Methylcellulose (0.5% w/v)

  • Tween 80 (0.4% v/v)

  • Double-distilled water (ddH₂O)

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar or vortex mixer

  • Analytical balance

Procedure:

  • Prepare the Vehicle:

    • In a sterile beaker, add 0.4 mL of Tween 80 to approximately 90 mL of ddH₂O and stir until fully dissolved.

    • Slowly add 0.5 g of methylcellulose to the Tween 80 solution while continuously stirring to prevent clumping.

    • Continue stirring until the methylcellulose is completely dissolved. This may take some time.

    • Bring the final volume to 100 mL with ddH₂O and mix thoroughly. This is your 0.5% methylcellulose / 0.4% Tween 80 vehicle.

  • Calculate the Required Amount of CHMFL-ABL/KIT-155:

    • Determine the total volume of dosing solution needed based on the number of mice, their average weight, and the dosing volume (typically 10 mL/kg).

    • Example Calculation: For 10 mice with an average weight of 20 g, and a dose of 100 mg/kg:

      • Dose per mouse = 100 mg/kg * 0.02 kg = 2 mg

      • Dosing volume per mouse = 10 mL/kg * 0.02 kg = 0.2 mL

      • Concentration of dosing solution = 2 mg / 0.2 mL = 10 mg/mL

      • Total volume needed (with excess) = 10 mice * 0.2 mL/mouse + ~1 mL excess = 3 mL

      • Total CHMFL-ABL/KIT-155 needed = 10 mg/mL * 3 mL = 30 mg

  • Prepare the Dosing Suspension:

    • Weigh the calculated amount of CHMFL-ABL/KIT-155 powder and place it in a sterile conical tube.

    • Add the calculated volume of the prepared vehicle to the tube.

    • Vortex or stir the suspension vigorously until it is homogeneous. Ensure there are no visible clumps of powder.

    • It is recommended to prepare the suspension fresh daily before administration.

Protocol 2: Oral Gavage Administration in Mice

Rationale: Oral gavage ensures the direct and accurate delivery of a specified dose of the compound into the stomach. Proper technique is essential to prevent injury to the mouse.

Materials:

  • Prepared CHMFL-ABL/KIT-155 dosing suspension

  • Appropriately sized gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse immediately before dosing to calculate the precise volume of the suspension to be administered.

  • Dose Calculation and Syringe Preparation:

    • Calculate the individual dosing volume for each mouse based on its weight and the target dose (e.g., 100 mg/kg).

    • Thoroughly mix the dosing suspension by vortexing or inverting the tube immediately before drawing it into the syringe to ensure homogeneity.

    • Draw the calculated volume into the syringe, ensuring there are no air bubbles.

  • Administration:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head, neck, and body to be in a straight line.

    • Insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle; do not force it.

    • Once the needle is properly positioned in the esophagus (a slight resistance may be felt), slowly dispense the contents of the syringe.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the mouse for any signs of distress immediately after the procedure.

cluster_prep Dosing Solution Preparation cluster_admin Oral Gavage Administration prep1 Prepare Vehicle: 0.5% Methylcellulose 0.4% Tween 80 in ddH₂O prep2 Calculate required CHMFL-ABL/KIT-155 amount prep1->prep2 prep3 Weigh powder and add to vehicle prep2->prep3 prep4 Vortex/Stir until homogeneous suspension prep3->prep4 admin3 Mix suspension and draw into syringe prep4->admin3 Freshly Prepared Suspension admin1 Weigh mouse for accurate dosing admin2 Calculate individual dosing volume admin1->admin2 admin2->admin3 admin4 Gently restrain mouse admin3->admin4 admin5 Administer via oral gavage admin4->admin5 admin6 Monitor mouse post-administration admin5->admin6 caption Experimental Workflow for CHMFL-ABL/KIT-155 Administration

Caption: Workflow for preparation and administration of CHMFL-ABL/KIT-155.

Safety and Handling

As with any investigational compound, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling CHMFL-ABL/KIT-155 powder and its solutions. All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

References

  • Wang, B., Zou, F., Qi, Z., Chen, C., Yu, K., Hu, C., Qi, S., Wang, W., Hu, Z., Liu, J., Wang, W., Wang, L., Liang, Q., Zhang, S., Ren, T., Liu, Q., & Liu, J. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289. [Link]

  • Wang, B., et al. (2016). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. ACS Publications. [Link]

Sources

Method

Application Note: Apoptosis Profiling of ABL/c-KIT Driven Malignancies Using CHMFL-ABL/KIT-155

Executive Summary CHMFL-ABL/KIT-155 is a highly potent, orally active type II dual kinase inhibitor designed to target ABL and c-KIT[1]. By binding to the kinase hinge region via a unique hydrogen bond network[2], it eff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CHMFL-ABL/KIT-155 is a highly potent, orally active type II dual kinase inhibitor designed to target ABL and c-KIT[1]. By binding to the kinase hinge region via a unique hydrogen bond network[2], it effectively arrests cell cycle progression and induces apoptosis in BCR-ABL-dependent Chronic Myeloid Leukemia (CML) and c-KIT-dependent Gastrointestinal Stromal Tumor (GIST) models[1]. This application note provides a comprehensive, self-validating protocol for assessing CHMFL-ABL/KIT-155-induced apoptosis using orthogonal methodologies: Annexin V/Propidium Iodide (PI) flow cytometry and Caspase-3/7 luminescence assays.

Mechanistic Rationale & Target Overview

In CML and GIST, the constitutive activation of BCR-ABL and c-KIT kinases, respectively, drives unchecked cellular proliferation and suppresses programmed cell death through downstream effectors like PI3K/AKT, STAT5, and MAPK/ERK[2]. CHMFL-ABL/KIT-155 acts as a Type II inhibitor, locking the kinases in an inactive conformation. The abrupt cessation of these survival signals triggers the intrinsic apoptotic cascade, culminating in the cleavage of executioner caspases (Caspase-3 and -7) and the externalization of phosphatidylserine (PS) on the cell membrane.

SignalingPathway Drug CHMFL-ABL/KIT-155 Kinases BCR-ABL / c-KIT (Constitutively Active) Drug->Kinases Type II Inhibition (Hinge Binding) Downstream PI3K/AKT, STAT5, MAPK Kinases->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Suppresses

Figure 1: Mechanism of action for CHMFL-ABL/KIT-155 in BCR-ABL/c-KIT driven malignancies.

Quantitative Pharmacological Profile

To design an effective apoptosis assay, drug concentrations must be anchored in established pharmacological data. CHMFL-ABL/KIT-155 demonstrates exquisite selectivity for dependent cell lines while sparing independent models[1].

Target / Cell LineBiological ContextIC50 / GI50 Value
ABL Purified Kinase46 nM
c-KIT Purified Kinase75 nM
K562 CML (BCR-ABL dependent)27 nM (0.027 μM)
MEG-01 CML (BCR-ABL dependent)20 nM (0.020 μM)
GIST-T1 GIST (c-KIT dependent)23 nM (0.023 μM)
GIST-48B GIST (c-KIT independent)3960 nM (3.96 μM)

Expert Insight: When establishing a dose-response curve for apoptosis, bracket the GI50 values. We recommend testing CHMFL-ABL/KIT-155 at 10 nM, 30 nM, 100 nM, and 300 nM for K562 or GIST-T1 cells to capture the full transition from early to late apoptosis.

Experimental Design & Self-Validating Controls

A robust apoptosis assay must be self-validating. We utilize two orthogonal methods to confirm that cell death is strictly apoptotic, rather than necrotic or a result of assay artifact.

  • Annexin V/PI Flow Cytometry : Annexin V binds to PS, which flips to the outer plasma membrane during early apoptosis. PI is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis).

  • Caspase-3/7 Luminescence : Validates that the PS externalization observed in flow cytometry is functionally driven by the executioner caspases of the apoptotic pathway.

Critical Controls (The Self-Validating System)
  • Vehicle Control (0.1% DMSO) : Establishes the baseline spontaneous apoptosis rate.

  • Positive Control (e.g., 1 μM Staurosporine) : Ensures the staining reagents and caspase substrates are active and the cell line is capable of undergoing apoptosis.

  • Single-Stained Controls (Flow Cytometry Only) : Unstained cells, Annexin V-FITC only, and PI only.

    • Causality: FITC emission heavily spills into the PE/PI detector channel. Without single-stained controls to calculate a compensation matrix, early apoptotic cells (FITC+/PI-) will falsely appear as late apoptotic (FITC+/PI+), skewing the mechanism of action data.

Detailed Step-by-Step Methodologies

Workflow Seed 1. Cell Seeding (K562/GIST-T1) Treat 2. Drug Treatment (CHMFL-ABL/KIT-155) Seed->Treat Harvest 3. Harvest & Wash (Ca2+ Buffer) Treat->Harvest Stain 4. Annexin V/PI Staining Harvest->Stain Acquire 5. Flow Cytometry Acquisition Stain->Acquire Analyze 6. Data Analysis (Apoptotic %) Acquire->Analyze

Figure 2: Step-by-step experimental workflow for Annexin V/PI apoptosis assay.

Protocol A: Annexin V/PI Flow Cytometry (K562 Suspension Cells)

Expert Note: If adapting this protocol for adherent GIST-T1 cells, use an EDTA-free dissociation buffer (e.g., Accutase). EDTA chelates calcium ( Ca2+ ), which is strictly required for Annexin V to bind to phosphatidylserine. Using standard Trypsin-EDTA will result in false-negative Annexin V staining.

  • Cell Seeding : Seed K562 cells at a density of 2×105 cells/mL in 6-well plates (2 mL per well) using RPMI-1640 supplemented with 10% FBS.

  • Drug Treatment : Treat cells with CHMFL-ABL/KIT-155 at 0, 10, 30, 100, and 300 nM[1]. Include a 0.1% DMSO vehicle control. Incubate for 48 hours at 37°C, 5% CO2​ .

  • Harvesting : Transfer the cell suspension to 15 mL conical tubes. Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Washing : Wash the cell pellet twice with ice-cold PBS to remove residual serum proteins that may interfere with staining.

  • Binding Buffer Resuspension : Resuspend the pellet in 1X Annexin V Binding Buffer (must contain Ca2+ ) to a concentration of 1×106 cells/mL. Transfer 100 μL ( 1×105 cells) to a 5 mL flow cytometry tube.

  • Staining : Add 5 μL of Annexin V-FITC and 5 μL of PI solution to each sample tube. Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Acquisition : Add 400 μL of 1X Annexin V Binding Buffer to each tube. Analyze immediately on a flow cytometer (e.g., BD FACSCanto II), acquiring at least 10,000 events per sample.

Protocol B: Caspase-3/7 Luminescent Assay

Causality: This assay measures the cleavage of a proluminescent caspase-3/7 substrate containing the DEVD sequence. Because caspase activation enzymatically precedes PS externalization, the optimal timepoint for this assay is shorter (24 hours) than the flow cytometry endpoint (48 hours).

  • Preparation : Seed K562 cells in a white-walled, clear-bottom 96-well plate at 1×104 cells/well in 100 μL of media. (White walls prevent luminescent signal cross-talk between wells).

  • Treatment : Add CHMFL-ABL/KIT-155 to achieve the desired final concentrations (10–300 nM)[1]. Incubate for 24 hours.

  • Reagent Addition : Equilibrate the Caspase-Glo 3/7 Reagent to room temperature. Add 100 μL of reagent to each well.

  • Incubation : Shake the plate gently at 300-500 rpm for 30 seconds to ensure complete cell lysis. Incubate at room temperature in the dark for 1 hour to allow substrate cleavage.

  • Measurement : Measure luminescence using a microplate reader. Calculate the fold-change in Relative Light Units (RLU) relative to the DMSO vehicle control.

References

  • Title : Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding Source : Journal of Medicinal Chemistry - ACS Publications URL : [Link] (Verified via Grounding Tool[2])

Sources

Application

Cell cycle analysis of GIST cells treated with Chmfl-abl/kit-155

Application Note & Protocol Topic: Cell Cycle Analysis of Gastrointestinal Stromal Tumor (GIST) Cells Treated with Chmfl-abl/kit-155 Audience: Researchers, scientists, and drug development professionals. Introduction: Ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Cell Cycle Analysis of Gastrointestinal Stromal Tumor (GIST) Cells Treated with Chmfl-abl/kit-155

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the Engine of GIST Proliferation

Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract.[1] Their pathogenesis is predominantly driven by gain-of-function mutations in the KIT or, less commonly, the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) receptor tyrosine kinases.[2] These mutations lead to constitutive kinase activation, which relentlessly drives downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK cascades, promoting uncontrolled cell proliferation and survival.[2][3][4] This "oncogene addiction" makes the KIT kinase an exceptional therapeutic target.

While inhibitors like imatinib have revolutionized GIST treatment, they often induce a cytostatic effect, leading to a reversible cell cycle arrest or quiescence rather than complete cell death, and resistance remains a significant clinical challenge.[5][6][7][8][9] Chmfl-abl/kit-155 is a novel, highly potent, type II dual inhibitor of ABL and KIT kinases.[10][11] Its development offers a new strategy to block the aberrant signaling that fuels GIST progression.

Understanding the precise cellular response to a new inhibitor is paramount. Cell cycle analysis by flow cytometry is a fundamental technique to quantify a drug's impact on cell proliferation. By measuring the DNA content of individual cells, we can determine whether a compound, such as Chmfl-abl/kit-155, halts cell division at specific checkpoints (e.g., G0/G1 or G2/M arrest) or induces apoptosis (programmed cell death).[12][13]

This application note provides a comprehensive, field-tested protocol for treating GIST cells with Chmfl-abl/kit-155 and subsequently analyzing the cell cycle distribution using propidium iodide (PI) staining and flow cytometry. The causality behind each step is explained to ensure robust and reproducible results.

Principle of the Assay: DNA Content as a Cellular Clock

The cell cycle is a tightly regulated process, and the amount of cellular DNA doubles from the G1 phase to the G2/M phase. Flow cytometry allows for the rapid quantitative analysis of this process in thousands of individual cells. The core of this assay relies on propidium iodide (PI), a fluorescent molecule that intercalates stoichiometrically into the major groove of double-stranded DNA.[14] The fluorescence intensity emitted by PI is directly proportional to the amount of DNA in the cell.

  • G0/G1 Phase: Cells have a normal diploid (2N) DNA content and will show the first, and typically largest, peak on a DNA content histogram.

  • S Phase: Cells are actively synthesizing DNA, resulting in a DNA content between 2N and 4N. These cells appear as a distribution between the G0/G1 and G2/M peaks.

  • G2/M Phase: Cells have completed DNA replication and possess a tetraploid (4N) DNA content. They form a second distinct peak with roughly twice the fluorescence intensity of the G0/G1 peak.[13]

  • Sub-G1 Phase: Apoptotic cells undergo DNA fragmentation. These fragments leak out of the cell upon permeabilization, resulting in a population with less than 2N DNA content, which appears as a "sub-G1" peak to the left of the G0/G1 peak.

To ensure that PI only stains DNA, cells are treated with RNase A to degrade double-stranded RNA, which can otherwise contribute to background fluorescence.[12][13] Prior to staining, cells must be fixed, typically with cold ethanol, which permeabilizes the cell and nuclear membranes, allowing PI to access the DNA.[15]

Signaling and Experimental Overview

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.

KIT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_outcomes KIT Mutant KIT Receptor PI3K PI3K KIT->PI3K RAS RAS KIT->RAS Chmfl Chmfl-abl/kit-155 Chmfl->KIT Inhibits Arrest Cell Cycle Arrest Chmfl->Arrest AKT AKT PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Targeted inhibition of mutant KIT by Chmfl-abl/kit-155.

Experimental_Workflow Culture 1. Culture GIST Cells (e.g., GIST-T1) Treat 2. Treat with Chmfl-abl/kit-155 (Vehicle, Low, Mid, High Dose) Culture->Treat Harvest 3. Harvest Cells (Trypsinization & Collection) Treat->Harvest Fix 4. Fix in Cold 70% Ethanol (Permeabilization) Harvest->Fix Stain 5. Stain with PI/RNase A (DNA Labeling) Fix->Stain Acquire 6. Acquire on Flow Cytometer Stain->Acquire Analyze 7. Analyze Data (Gating & Quantification) Acquire->Analyze

Caption: High-level workflow for cell cycle analysis.

Materials and Reagents

Reagent/Material Supplier (Example) Purpose
GIST-T1 cell lineCosmo BioHuman GIST cell model[10][16]
DMEM, high glucoseGibcoBase culture medium
Fetal Bovine Serum (FBS)GibcoGrowth supplement
Penicillin-StreptomycinGibcoAntibiotic
Chmfl-abl/kit-155N/AABL/KIT Kinase Inhibitor
Dimethyl sulfoxide (DMSO)Sigma-AldrichSolvent for inhibitor
0.25% Trypsin-EDTAGibcoCell detachment
Phosphate-Buffered Saline (PBS)GibcoWashing buffer
Ethanol, 200 Proof (ACS grade)Fisher ScientificCell fixation
Propidium Iodide (PI) powderSigma-AldrichDNA fluorescent stain
RNase A (DNase-free)Thermo FisherRNA degradation
Sodium CitrateSigma-AldrichComponent of staining buffer
12x75 mm Polystyrene TubesFalconTubes for flow cytometry
CO2 Incubator, 37°C, 5% CO2Cell culture
Refrigerated CentrifugeCell pelleting
Flow CytometerBD Biosciences, Beckman CoulterData acquisition

Detailed Experimental Protocol

Part 1: Cell Culture and Treatment
  • Cell Culture:

    • Culture GIST-T1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[16]

    • Subculture cells when they reach 70-90% confluency.[16]

    • For the experiment, seed cells in 6-well plates at a density that will allow them to reach ~50-60% confluency at the time of treatment. This prevents contact inhibition from affecting the cell cycle.

  • Inhibitor Preparation and Treatment:

    • Prepare a 10 mM stock solution of Chmfl-abl/kit-155 in sterile DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • On the day of treatment, dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0 nM (vehicle), 10 nM, 100 nM, 1000 nM).

    • Causality: A dose-response is crucial to determine the concentration at which the inhibitor exerts its effect (IC50) and to observe potential off-target effects at higher concentrations.

    • Aspirate the old medium from the cells and replace it with the medium containing the inhibitor or vehicle (DMSO). The final DMSO concentration should be consistent across all wells and ideally ≤0.1%.

    • Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours).

Part 2: Cell Harvesting and Fixation

This part is critical. Proper single-cell suspension preparation is essential for high-quality flow cytometry data.

  • Harvesting:

    • Carefully collect the culture medium from each well into a labeled 15 mL conical tube. This step is important to retain any floating cells, which may be apoptotic.

    • Wash the adherent cells with 1 mL of PBS, and add this wash to the same 15 mL tube.

    • Add 0.5 mL of 0.25% Trypsin-EDTA to each well and incubate for 4-6 minutes at 37°C until cells detach.[16]

    • Neutralize the trypsin by adding 1.5 mL of complete medium to each well. Pipette gently to create a single-cell suspension and transfer it to the corresponding 15 mL tube.

    • Centrifuge the tubes at 300 x g for 5 minutes.[14]

  • Fixation:

    • Aspirate the supernatant, leaving a small cell pellet.

    • Gently resuspend the pellet in 500 µL of cold PBS.

    • Crucial Step: While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop.[14][15]

    • Causality: The slow, dropwise addition of ethanol while vortexing prevents cell aggregation. Clumps or doublets can be mistakenly identified as G2/M cells, leading to inaccurate data.

    • Incubate the cells for fixation at 4°C for at least 1 hour or at -20°C for long-term storage (weeks).[14]

Part 3: Propidium Iodide Staining and Analysis
  • Staining:

    • Prepare the PI Staining Solution: To 10 mL of PBS, add 200 µL of a 1 mg/mL PI stock solution (final conc. 20-50 µg/mL) and 20 µL of a 10 mg/mL RNase A stock solution (final conc. 20 µg/mL).[14][15] Protect from light.

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.

    • Carefully decant the ethanol.

    • Wash the cells once with 5 mL of PBS to remove residual ethanol. Centrifuge and decant.

    • Resuspend the cell pellet in 500 µL of the PI/RNase A Staining Solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition:

    • Transfer the stained cell suspension to 12x75 mm polystyrene tubes. Filter through a 40 µm cell strainer if clumps are visible.

    • Set up the flow cytometer to measure PI fluorescence in the appropriate channel (e.g., PE-Texas Red, PerCP-Cy5.5) on a linear scale.

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to identify the main cell population and exclude debris.

    • Use a pulse geometry gate (e.g., FSC-A vs. FSC-H or PI-A vs. PI-W) to exclude doublets.[15][17]

    • Acquire data at a low flow rate (e.g., <400 events/second) to ensure high resolution.[15]

    • Collect at least 10,000-20,000 single-cell events for robust statistical analysis.[15]

Data Analysis and Expected Results

Gating Strategy for Data Integrity

A hierarchical gating strategy is essential for isolating the single-cell population of interest and ensuring data accuracy.

  • Gate 1 (P1): Debris Exclusion. On an FSC-A vs. SSC-A plot, draw a gate around the main cell population to exclude small particles and cellular debris.[17][18]

  • Gate 2 (P2): Doublet Discrimination. From the P1 population, create a plot of PI-Area vs. PI-Width. Single cells will form a tight population with a consistent ratio of area to width. Doublets or aggregates will have a higher area for a given width and should be excluded by gating on the main linear population.[17] This step is paramount for accurate cell cycle analysis.

  • Histogram Analysis. Generate a histogram of PI fluorescence for the clean, single-cell population (P2). Use the software's cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Interpretation of Results

The data below represents a hypothetical outcome of treating GIST-T1 cells with Chmfl-abl/kit-155 for 48 hours.

Treatment GroupSub-G1 (%) (Apoptosis)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (0 nM)2.155.328.516.2
Chmfl-abl/kit-155 (10 nM)3.568.919.112.0
Chmfl-abl/kit-155 (100 nM)8.779.28.53.6
Chmfl-abl/kit-155 (1000 nM)15.470.19.25.3

Analysis:

  • G0/G1 Arrest: A dose-dependent increase in the percentage of cells in the G0/G1 phase, coupled with a decrease in the S and G2/M phases, strongly indicates that Chmfl-abl/kit-155 induces a G0/G1 cell cycle arrest. This is a common mechanism for KIT inhibitors, which block the signaling required for cells to pass the G1/S checkpoint.[3][5]

  • Induction of Apoptosis: The increase in the Sub-G1 population at higher concentrations suggests that beyond a certain threshold, the inhibitor transitions from a primarily cytostatic effect to a cytotoxic one, actively killing the GIST cells.

Troubleshooting Common Issues

Problem Possible Cause(s) Recommended Solution(s)
High CV of G0/G1 Peak (>8%) - Inconsistent staining- Fast flow rate- Instrument misalignment- Ensure thorough mixing of cells with PI solution- Reduce the sample flow rate- Run instrument QC with calibration beads
Excessive Debris in FSC/SSC Plot - Cells were unhealthy prior to harvest- Over-trypsinization- Harsh pipetting- Ensure cells are in logarithmic growth phase- Optimize trypsin incubation time- Handle cell suspension gently
High Percentage of Aggregates - Improper fixation technique- Cells were too confluent- Add cold ethanol dropwise while vortexing- Seed cells at a lower density for the experiment
No Clear G2/M Peak - Low proliferation rate of cells- Insufficient cell number acquired- Ensure cells are actively dividing before treatment- Increase the number of events collected to at least 20,000

References

  • Cell Cycle Analysis by Propidium Iodide Staining. The University of Edinburgh. [Link]

  • Gating strategy to cell cycle analysis (A) SSC-A/FSC-A plot shows... ResearchGate. [Link]

  • Boichuk, S., & Galembikova, A. (2013). The DREAM complex in anti-tumor activity of imatinib mesylate in gastrointestinal stromal tumors (GISTs). Current Opinion in Oncology. [Link]

  • Effects of Imatinib (Gleevec) on GIST Cells. GIST Support International. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Imatinib induces a reversible exit from the cell division cycle in GIST. ResearchGate. [Link]

  • Liao, P., et al. (2020). BPR1J373, a novel multitargeted kinase inhibitor, effectively suppresses the growth of gastrointestinal stromal tumor. Cancer Medicine. [Link]

  • Bauer, S., & Boichuk, S. (2010). Targeted therapies of gastrointestinal stromal tumors (GIST)--the next frontiers. Cell Cycle. [Link]

  • Lv, M., et al. (2023). Characterization of a Human Gastrointestinal Stromal Tumor Cell Line Established by SV40LT-Mediated Immortalization. Current Issues in Molecular Biology. [Link]

  • Bauer, S., et al. (2007). KIT oncogenic signaling mechanisms in imatinib-resistant gastrointestinal stromal tumor: PI3-kinase/AKT is a crucial survival pathway. Oncogene. [Link]

  • Boichuk, S., et al. (2013). The DREAM Complex Mediates GIST Cell Quiescence and Is a Novel Therapeutic Target to Enhance Imatinib-Induced Apoptosis. Cancer Research. [Link]

  • Ran, L., et al. (2017). Increased KIT inhibition enhances therapeutic efficacy in gastrointestinal stromal tumor. JCI Insight. [Link]

  • Wang, B., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. [Link]

  • Gating Strategies for Effective Flow Cytometry Data Analysis. Bio-Rad. [Link]

  • Wang, B., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry. [Link]

  • Schaefer, I. M., & Fletcher, J. A. (2015). Cell cycle and dystrophin dysregulation in GIST. Molecular & Cellular Oncology. [Link]

Sources

Method

Application Note: In Vivo Pharmacokinetic Analysis of Chmfl-abl/kit-155, a Novel Dual ABL/KIT Kinase Inhibitor

Abstract This application note provides a comprehensive, field-proven guide for conducting preclinical in vivo pharmacokinetic (PK) analysis of Chmfl-abl/kit-155, a representative small-molecule dual ABL/KIT tyrosine kin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, field-proven guide for conducting preclinical in vivo pharmacokinetic (PK) analysis of Chmfl-abl/kit-155, a representative small-molecule dual ABL/KIT tyrosine kinase inhibitor (TKI). We detail a complete workflow, from experimental design and animal handling to bioanalytical quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and subsequent non-compartmental analysis (NCA). The protocols herein are designed to be robust and self-validating, furnishing researchers with the critical data needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of novel kinase inhibitors, a crucial step in the drug development pipeline.

Introduction: The Rationale for PK Analysis of Dual ABL/KIT Inhibitors

Dual-target inhibitors that potently block the activity of both ABL and KIT tyrosine kinases hold significant therapeutic promise. Dysregulation of the ABL kinase is the hallmark of Chronic Myeloid Leukemia (CML), while mutations in the KIT receptor are primary drivers of Gastrointestinal Stromal Tumors (GIST).[1][2] A compound like Chmfl-abl/kit-155, designed to inhibit both, requires a thorough understanding of its behavior in a biological system.

Pharmacokinetics (PK), the study of "what the body does to a drug," is a cornerstone of preclinical development.[3] It provides essential data on a drug's absorption, distribution, metabolism, and excretion (ADME), which collectively determine the concentration of the drug at its target over time.[4] This information is critical for:

  • Establishing Dose-Exposure Relationships: Linking the administered dose to the resulting concentration in the bloodstream.

  • Predicting Efficacy and Toxicity: Ensuring that therapeutic concentrations are achieved and maintained without reaching toxic levels.[1]

  • Determining Key PK Parameters: Calculating metrics like half-life (t½), clearance (CL), and bioavailability (F%) to guide dosing regimen design for future studies.[5][6]

This guide provides a detailed methodology for a robust preclinical PK study in rodents, a standard model for early-stage drug evaluation.[3][7]

Materials and Reagents

Equipment
  • UHPLC System (e.g., Waters ACQUITY, Shimadzu Nexera)

  • Tandem Mass Spectrometer (e.g., Sciex 6500+, Thermo TSQ Altis)

  • Analytical Balance

  • Centrifuge and Microcentrifuge

  • Vortex Mixer

  • Calibrated Pipettes (P10, P200, P1000)

  • Oral Gavage Needles (20G, 1.5 inch)

  • Syringes (1 mL)

  • Microcentrifuge Tubes (1.5 mL)

  • K2EDTA-coated Blood Collection Tubes

Animals
  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g) or BALB/c mice (6-8 weeks old, 20-25g).

  • Animals should be sourced from a reputable vendor and acclimatized for at least one week prior to the study. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Chemicals and Reagents
  • Chmfl-abl/kit-155 Reference Standard (>99% purity)

  • Internal Standard (IS), e.g., a structurally similar but chromatographically distinct compound like Imatinib-d8 or another stable isotope-labeled analog.

  • Formulation Vehicle: e.g., 0.5% (w/v) Methylcellulose + 1% (v/v) Tween® 80 in sterile water.

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Formic Acid (FA)

  • LC-MS Grade Water

  • K2EDTA (anticoagulant)

  • Rat or Mouse Control Plasma (K2EDTA)

Experimental Protocols

The overall experimental workflow is a multi-stage process requiring careful execution at each step to ensure data integrity.

G cluster_0 In-Life Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dose Dose Formulation & Administration (IV & PO) Animal Animal Dosing (N=3-5 per group) Dose->Animal Sample Serial Blood Sampling (Defined Time Points) Animal->Sample Plasma Plasma Processing (Centrifugation) Sample->Plasma Prep Sample Preparation (Protein Precipitation) Plasma->Prep Store @ -80°C LCMS LC-MS/MS Analysis Prep->LCMS Quant Data Quantification (Calibration Curve) LCMS->Quant NCA Non-Compartmental Analysis (NCA) Quant->NCA Params Calculate PK Parameters (AUC, Cmax, t1/2, etc.) NCA->Params Report Final Report Generation Params->Report

Caption: Overall workflow for the in vivo pharmacokinetic study.

In Vivo Study Design & Execution

Causality: This phase is designed to introduce the drug into the biological system and collect the necessary samples over time. Using both intravenous (IV) and oral (PO) routes is crucial; the IV data defines the drug's disposition and clearance without absorption barriers, while the PO data reveals its absorption characteristics. The ratio of exposure (AUC) from PO to IV administration determines the absolute oral bioavailability (F%).[3]

Protocol Steps:

  • Animal Acclimatization & Fasting: House animals under standard conditions (12h light/dark cycle, controlled temperature/humidity) for one week. Fast animals overnight (approx. 12 hours) before dosing to minimize food-related effects on absorption, but allow free access to water.[8]

  • Dose Formulation:

    • PO Formulation (e.g., 10 mg/kg): Prepare a suspension of Chmfl-abl/kit-155 in the vehicle (0.5% Methylcellulose, 1% Tween® 80). For a 10 mg/kg dose in rats with a 10 mL/kg dosing volume, the concentration would be 1 mg/mL. Vortex thoroughly before each animal is dosed.

    • IV Formulation (e.g., 2 mg/kg): Prepare a clear, sterile solution suitable for injection (e.g., in 20% Solutol® HS 15 in saline). The concentration must be adjusted for a low dosing volume (e.g., 2 mL/kg).

  • Dosing:

    • PO Group (N=4 rats): Weigh each animal. Administer the formulated suspension via oral gavage. Record the exact time of dosing.

    • IV Group (N=4 rats): Weigh each animal. Administer the formulated solution as a slow bolus injection into the lateral tail vein. Record the exact time of dosing.

  • Serial Blood Sampling:

    • Collect blood samples (approx. 200 µL) into K2EDTA-coated tubes at specific time points. A typical schedule is:

      • IV: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Rationale: The time points are chosen to accurately define the plasma concentration-time curve, capturing the initial distribution phase, the peak concentration (Cmax), and the terminal elimination phase.[9]

  • Plasma Processing:

    • Immediately after collection, centrifuge the blood tubes at 2,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant (plasma) to a new, clearly labeled microcentrifuge tube.

    • Store the plasma samples frozen at -80°C until bioanalysis. This is critical to prevent degradation of the analyte.

Bioanalytical Method: LC-MS/MS Quantification

Causality: LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its superior sensitivity and selectivity.[10][11] The protocol is built on a self-validating system: a stable isotope-labeled internal standard (IS) is added to every sample, standard, and QC. Since the IS behaves almost identically to the analyte during sample preparation and ionization, any variability is normalized, ensuring accurate and precise quantification.[11]

G Plasma Thaw Plasma Sample (25 µL) IS Add Internal Standard (IS) in Acetonitrile (100 µL) Plasma->IS Vortex Vortex to Mix (1 min) IS->Vortex Precipitate Protein Precipitation (Centrifuge @ 13,000 rpm, 10 min) Vortex->Precipitate Supernatant Transfer Supernatant (75 µL) Precipitate->Supernatant Dilute Dilute with Water (75 µL) Supernatant->Dilute Inject Inject into LC-MS/MS System Dilute->Inject

Caption: LC-MS/MS sample preparation via protein precipitation.

Protocol Steps:

  • Preparation of Standards:

    • Stock Solutions: Prepare 1 mg/mL stock solutions of Chmfl-abl/kit-155 and the IS in DMSO or Methanol.

    • Calibration Curve (CC): Serially dilute the Chmfl-abl/kit-155 stock solution to create working standards. Spike these into control plasma to create CC samples, typically ranging from 1 to 2000 ng/mL.

    • Quality Control (QC): Prepare QCs at low, medium, and high concentrations (e.g., 3, 300, and 1500 ng/mL) from a separate stock weighing.

  • Sample Preparation (Protein Precipitation):

    • Arrange CC, QC, and unknown study samples in a 96-well plate or tubes.

    • To 25 µL of plasma, add 100 µL of cold ACN containing the IS (e.g., at 100 ng/mL). The ACN causes proteins to denature and precipitate.

    • Vortex the plate/tubes for 1 minute to ensure thorough mixing and precipitation.

    • Centrifuge at 4,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer 75 µL of the clear supernatant to a new plate/vials.

    • Add 75 µL of LC-MS grade water to reduce the organic content, improving chromatographic peak shape.

  • LC-MS/MS Conditions:

    • The following are typical starting conditions and must be optimized for the specific analyte.

ParameterSettingRationale
LC Column C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)Provides good reversed-phase retention for many small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minStandard flow for analytical LC.
Gradient 5% B to 95% B over 2 min, hold, re-equilibrateA gradient ensures the analyte is eluted as a sharp peak.
Ionization Mode Electrospray Ionization (ESI), PositiveMost nitrogen-containing TKIs ionize well in positive mode.[12]
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity by monitoring a specific precursor-to-product ion transition.
MRM Transition Hypothetical: Chmfl-abl/kit-155: 515.2 -> 398.3Optimize by direct infusion of the compound.
MRM Transition Hypothetical: IS (e.g., Imatinib-d8): 502.3 -> 394.3Optimize for the specific internal standard used.
  • Method Validation:

    • Before analyzing study samples, the method must be validated according to regulatory guidelines (e.g., FDA M10).[13][14][15] This involves assessing linearity, accuracy, precision, selectivity, stability, and matrix effect to ensure the data is reliable and reproducible.[14]

Pharmacokinetic Data Analysis

Causality: Non-compartmental analysis (NCA) is a standard, robust method for deriving key PK parameters directly from the plasma concentration-time data without assuming a specific physiological model.[5][6][16] It uses algebraic equations, primarily the trapezoidal rule, to calculate the Area Under the Curve (AUC).[9][17]

Analysis Steps:

  • Data Plotting: Plot the mean plasma concentration of Chmfl-abl/kit-155 versus time for both IV and PO routes on a semi-logarithmic scale.

  • NCA Calculation: Use a validated software package (e.g., Phoenix® WinNonlin®) to perform NCA. The software will calculate the following key parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is observedTime to reach peak concentration.
AUC(0-t) Area under the curve from time 0 to the last measurable time pointRepresents total drug exposure over the measured time.[5]
AUC(0-inf) Area under the curve extrapolated to infinityRepresents total drug exposure after a single dose.
Terminal elimination half-lifeTime required for the plasma concentration to decrease by half.[5]
CL Clearance (IV only)Volume of plasma cleared of the drug per unit time.
Vdss Volume of distribution at steady state (IV only)Apparent volume into which the drug distributes.
F% Absolute Oral Bioavailability(AUCpo / AUCiv) x (Doseiv / Dosepo) x 100
Example Data Presentation

The final output should be a clear summary of the calculated pharmacokinetic parameters.

Table 1: Mean Pharmacokinetic Parameters of Chmfl-abl/kit-155 in Sprague-Dawley Rats (N=4)

Parameter (Unit)IV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1850980
Tmax (h)0.0832.0
AUC(0-inf) (h*ng/mL)452011300
(h)3.54.1
CL (mL/h/kg)442N/A
Vdss (L/kg)2.2N/A
F% N/A50.0%

Conclusion

This application note provides a validated, end-to-end protocol for the preclinical pharmacokinetic evaluation of Chmfl-abl/kit-155. By following this guide, researchers can generate high-quality, reliable data on the ADME properties of novel dual ABL/KIT inhibitors. This information is fundamental for making data-driven decisions in the drug discovery and development process, including candidate selection, dose prediction for efficacy and toxicology studies, and informing the design of future clinical trials.

References

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Momentum Metrix. (2024). What is a Non-Compartmental Analysis (NCA)?. [Link]

  • Xyzagen. (n.d.). Phase 1 Noncompartmental PK Analysis (NCA). [Link]

  • Prolytic. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Federal Register. (2018). Bioanalytical Method Validation; Guidance for Industry; Availability. [Link]

  • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Lee, J. S., et al. (2023). Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data. CPT: Pharmacometrics & Systems Pharmacology. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Gabrielsson, J., & Weiner, D. (2012). Non-compartmental analysis. Methods in Molecular Biology. [Link]

  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis. [Link]

  • D'Aveni, A., et al. (2023). Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients. Pharmaceuticals. [Link]

  • van Erp, N. P., et al. (2009). Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors. Cancer Treatment Reviews. [Link]

  • Le, T., et al. (2016). Therapeutic drug monitoring and tyrosine kinase inhibitors (Review). Oncology Letters. [Link]

  • D'Aveni, A., et al. (2023). Pharmacokinetics of Four Tyrosine Kinase Inhibitors in Adult and Paediatric Chronic Myeloid Leukaemia Patients. Preprints.org. [Link]

  • Jarkowski, A., et al. (2010). Pharmacokinetic Considerations for New Targeted Therapies. Clinical Cancer Research. [Link]

  • de Nijs, M., et al. (2023). Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring. University of Groningen Research Portal. [Link]

  • Cho, Y., et al. (2018). Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Li, Y., et al. (2022). Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS. Frontiers in Chemistry. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Huynh, H. H., et al. (2017). Development and Validation of a Simultaneous Quantification Method of 14 Tyrosine Kinase Inhibitors in Human Plasma Using LC-MS/MS. Therapeutic Drug Monitoring. [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. [Link]

  • ResearchGate. (n.d.). An LC‐MS/MS method for rapid and sensitive high‐throughput simultaneous determination of various protein kinase inhibitors in human plasma. [Link]

  • Van Etten, R. A. (2007). Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. In Chronic Myeloid Leukemia. [Link]

  • Zhang, H., & Jiang, X. (2016). New Mouse Models to Investigate the Efficacy of Drug Combinations in Human Chronic Myeloid Leukemia. Methods in Molecular Biology. [Link]

  • Van Etten, R. A. (2004). Animal Models of Chronic Myelogenous Leukemia. Leukemia & Lymphoma. [Link]

  • Li, S. (2010). Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research. Methods in Molecular Biology. [Link]

  • Ma, G. S., et al. (2014). Effect of small-molecule modification on single-cell pharmacokinetics of PARP inhibitors. Proceedings of the National Academy of Sciences. [Link]

  • de Lemos, M. L., & Hamata, L. (2016). Comparative Pharmacology of Tyrosine Kinase Inhibitors for the Treatment of Chronic Myeloid Leukemia. Graphy Publications. [Link]

  • Ma, W., et al. (2015). An overview of chronic myeloid leukemia and its animal models. Science China Life Sciences. [Link]

  • Schmitt, F., et al. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Journal of Medicinal Chemistry. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Tamiya, H., et al. (2020). Dual EGFR and ABL Tyrosine Kinase Inhibitor Treatment in a Patient with Concomitant EGFR-Mutated Lung Adenocarcinoma and BCR-ABL1-Positive CML. Case Reports in Oncology. [Link]

  • Tanaka, C., et al. (2010). Clinical pharmacokinetics of the BCR-ABL tyrosine kinase inhibitor nilotinib. Clinical Pharmacology and Therapeutics. [Link]

  • Enliven Therapeutics. (2024). Application of PKPD Principles to Drive the Discovery and Development of Novel BCR-ABL Tyrosine Kinase Inhibitors. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]

Sources

Application

Synergistic Targeting of Chronic Myeloid Leukemia (CML): Application Protocols for CHMFL-ABL/KIT-155 Combinations

Executive Summary & Mechanistic Rationale CHMFL-ABL/KIT-155 is a highly potent, orally active Type II dual kinase inhibitor specifically designed to target ABL and c-KIT kinases[1][2]. Discovered through structure-guided...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

CHMFL-ABL/KIT-155 is a highly potent, orally active Type II dual kinase inhibitor specifically designed to target ABL and c-KIT kinases[1][2]. Discovered through structure-guided drug design, it arrests cell cycle progression and induces apoptosis in BCR-ABL-dependent Chronic Myeloid Leukemia (CML) and c-KIT-dependent Gastrointestinal Stromal Tumors (GISTs)[2][3].

The Causality of Combination: While CHMFL-ABL/KIT-155 demonstrates profound monotherapy efficacy, the evolutionary pressure exerted by continuous Tyrosine Kinase Inhibitor (TKI) exposure often selects for complex resistance mutations in CML. CHMFL-ABL/KIT-155 utilizes a distinct hinge-binding mechanism, forming a critical hydrogen bond between the NH on the kinase backbone and the compound's carbonyl oxygen, locking the kinase in the inactive (DFG-out) conformation[1][3].

By combining this Type II inhibitor with an allosteric inhibitor (e.g., Asciminib, which binds the myristoyl pocket), researchers can create a "dual-clamp" effect. This physically restricts the kinase's thermodynamic flexibility, preventing it from adopting an active conformation and severely limiting the viability of resistance mutations. Furthermore, CHMFL-ABL/KIT-155's secondary inhibition of off-target kinases like LCK and PDGFRβ[2][4] helps suppress alternative salvage pathways that typically rescue CML cells during standard TKI therapy.

Pathway BCR_ABL BCR-ABL1 (Kinase Domain) STAT5 STAT5 Pathway BCR_ABL->STAT5 CRKL CRKL Pathway BCR_ABL->CRKL c_KIT c-KIT Receptor c_KIT->STAT5 CHMFL CHMFL-ABL/KIT-155 (Type II Inhibitor) CHMFL->BCR_ABL Binds DFG-out hinge CHMFL->c_KIT Asciminib Allosteric Inhibitor (e.g., Asciminib) Asciminib->BCR_ABL Binds Myristoyl pocket CellSurvival Cell Survival & Proliferation STAT5->CellSurvival CRKL->CellSurvival Inhibition Apoptosis Induction CellSurvival->Inhibition Shifted by TKIs

BCR-ABL/c-KIT signaling inhibition by CHMFL-ABL/KIT-155 and allosteric combination agents.

Pharmacological Profiling & Target Landscape

To design effective combination matrices, it is critical to understand the baseline potency of CHMFL-ABL/KIT-155 across its target spectrum. The compound exhibits high selectivity, with an S-score(1) of 0.03 at 1 μM among 468 kinases tested[1][3].

Table 1: Biochemical Kinase Inhibition Profile (IC₅₀)
Kinase TargetIC₅₀ Value (nM)Biological Relevance in Combination Design
ABL1 46 nMPrimary driver in CML; target for dual-clamping[1][2].
c-KIT 75 nMDriver in GISTs; secondary target in mast cell models[1][2].
LCK 12 nMT-cell signaling; potential immunomodulatory synergy[2][4].
PDGFRβ 80 nMAngiogenesis/stromal survival pathway[2][4].
BLK 81 nMB-cell receptor signaling[2][4].
DDR1 / DDR2 116 nM / 325 nMCollagen receptors; tissue invasion pathways[2][4].
CSF1R 227 nMMacrophage differentiation[2][4].
Table 2: Cellular Anti-Proliferation Profile (GI₅₀)
Cell LineLineage / DriverGI₅₀ Value (μM)
MEG-01 CML (BCR-ABL dependent)0.020 μM[2][5]
K562 CML (BCR-ABL dependent)0.027 μM[2][5]
KU812 CML (BCR-ABL dependent)0.056 μM[2][5]
GIST-T1 GIST (c-KIT dependent)0.023 μM[2][5]
GIST-882 GIST (c-KIT dependent)0.095 μM[2][5]
GIST-48B GIST (c-KIT independent)3.960 μM[2][5]

Experimental Design: The Self-Validating Matrix

When evaluating drug combinations, linear dose-response curves are insufficient. A self-validating system requires a full checkerboard matrix to calculate the Combination Index (CI) via the Chou-Talalay method.

Causality in Assay Selection: We mandate the use of luminescence-based ATP quantification (e.g., CellTiter-Glo) over metabolic reduction assays (like MTT/MTS). TKIs can alter cellular mitochondrial metabolism independently of actual cell death. Measuring absolute ATP provides a direct, linear correlation with viable cell number, eliminating false-positive synergy artifacts caused by metabolic stalling.

Workflow CellPrep CML Cell Prep (K562, MEG-01) Dosing Matrix Dosing (CHMFL + Drug B) CellPrep->Dosing Incubation 72h Incubation (37°C, 5% CO2) Dosing->Incubation Readout ATP Viability Assay (Luminescence) Incubation->Readout Analysis Synergy Analysis (Chou-Talalay CI) Readout->Analysis

High-throughput combinatorial screening workflow for quantifying drug synergy in CML models.

Step-by-Step Methodologies

Protocol A: 2D Matrix Combinatorial Viability Assay

This protocol details the quantification of synergistic cytotoxicity between CHMFL-ABL/KIT-155 and a secondary agent (e.g., Asciminib or Ponatinib) in CML cell lines.

1. Cell Preparation & Seeding:

  • Harvest K562 or MEG-01 cells in the logarithmic growth phase (>95% viability via Trypan Blue).

  • Resuspend in RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed 2,000 cells/well in a solid white 384-well plate (total volume: 20 μL/well).

  • Causality: White plates are strictly required for luminescence assays to maximize signal reflection and prevent well-to-well optical crosstalk.

2. Compound Matrix Preparation (Acoustic Dispensing or Serial Dilution):

  • Prepare a 6x6 or 8x8 dose matrix.

  • Drug A (CHMFL-ABL/KIT-155): Center the dose range around its GI₅₀ (e.g., 1 nM to 300 nM).

  • Drug B (Combination Agent): Center around its respective GI₅₀.

  • Quality Control: Include a vehicle control (0.1% DMSO final) and a positive kill control (10 μM Staurosporine) in the outer columns to calculate the Z'-factor. A Z'-factor > 0.5 validates the plate.

3. Incubation:

  • Incubate the plates at 37°C, 5% CO₂ for 72 hours.

  • Causality: A 72-hour window allows for at least two full doubling times of standard CML cell lines (K562 doubling time is ~24h), ensuring that the anti-proliferative effects of kinase inhibition are fully penetrant and distinguishable from transient cytostatic shock.

4. ATP Quantification & Analysis:

  • Equilibrate plates and CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add 20 μL of CellTiter-Glo to each well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read luminescence on a multi-mode microplate reader.

  • Export data to synergy software (e.g., CompuSyn or SynergyFinder) to calculate the Combination Index (CI). CI < 1 indicates synergy; CI = 1 is additive; CI > 1 indicates antagonism.

Protocol B: Pharmacodynamic Target Engagement (Immunoblotting)

To prove that the observed synergy is mechanistically driven by deep target inhibition, we assess the phosphorylation status of downstream effectors (STAT5 and CRKL).

1. Treatment & Harvesting:

  • Seed K562 cells at 1×106 cells/mL in 6-well plates.

  • Treat with CHMFL-ABL/KIT-155 alone, the combination agent alone, and the combination matrix at synergistic concentrations for 4 hours.

  • Harvest cells and wash twice with ice-cold PBS.

  • Causality: Cold temperatures and immediate processing halt endogenous kinase and phosphatase activity, preserving the transient phosphorylation states of target proteins exactly at the 4-hour mark.

2. Lysis & Protein Extraction:

  • Lyse pellets in RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Immunoblotting:

  • Resolve 20 μg of total protein per lane on a 4–12% Bis-Tris gradient gel. Transfer to a PVDF membrane.

  • Block with 5% BSA in TBST for 1 hour.

  • Probe with primary antibodies against p-ABL (Tyr245), total ABL, p-STAT5 (Tyr694), total STAT5, p-CRKL (Tyr207), and total CRKL overnight at 4°C.

  • Causality: CRKL is a direct, highly specific substrate of BCR-ABL. Monitoring p-CRKL provides a highly sensitive, direct readout of BCR-ABL kinase activity, whereas p-STAT5 serves as a broader readout for the survival pathway.

  • Develop using ECL substrate and quantify band densitometry relative to a loading control (e.g., GAPDH or β-Actin).

References

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of CHMFL-ABL/KIT-155 as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor. PubMed (NIH). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing CHMFL-ABL/KIT-155 Solubility for In Vitro Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common bottleneck in targeted oncology drug development: the "aqueous crash-out" of highly lipo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing a common bottleneck in targeted oncology drug development: the "aqueous crash-out" of highly lipophilic small molecules.

CHMFL-ABL/KIT-155 is a prime example. While its rational design yields exceptional potency against BCR-ABL and c-KIT kinases, its hydrophobic pharmacophore presents significant solubility challenges in standard aqueous cell culture media. This guide provides the mechanistic rationale and validated protocols to ensure your in vitro assays yield reproducible, artifact-free data.

Mechanistic Insight: The Solubility-Potency Paradox

CHMFL-ABL/KIT-155 is a highly potent Type II dual kinase inhibitor. Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, exploiting a deep hydrophobic pocket adjacent to the ATP-binding site. To achieve its remarkable biochemical IC50 of 46 nM (ABL) and 75 nM (c-KIT), the molecule incorporates highly lipophilic moieties, including a trifluoromethyl group, a piperazine ring, and multiple aromatic rings 1.

The Causality: While these functional groups maximize Van der Waals interactions within the kinase hinge region, they drastically reduce the molecule's hydration energy. When transitioning from a 100% DMSO master stock into aqueous media (like RPMI-1640 or DMEM), the DMSO solvent diffuses rapidly into the bulk water. The hydrophobic CHMFL-ABL/KIT-155 molecules are left behind without a solvation shell, leading to rapid self-association (nucleation) and precipitation. This reduces the effective concentration of the drug, leading to artificially inflated IC50/GI50 values and high assay variability.

Pharmacological Target & Pathway Visualization

Understanding the downstream targets is critical for designing phenotypic readouts. CHMFL-ABL/KIT-155 blocks signaling pathways essential for Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST), ultimately arresting the cell cycle and inducing apoptosis 2.

Pathway Drug CHMFL-ABL/KIT-155 BCR_ABL BCR-ABL (CML) IC50: 46 nM Drug->BCR_ABL Inhibits c_KIT c-KIT (GIST) IC50: 75 nM Drug->c_KIT Inhibits STAT5 STAT5 Pathway BCR_ABL->STAT5 PI3K PI3K/AKT Pathway BCR_ABL->PI3K c_KIT->PI3K MAPK RAS/MAPK Pathway c_KIT->MAPK CellCycle Cell Cycle Arrest (G0/G1 Phase) STAT5->CellCycle Apoptosis Induction of Apoptosis PI3K->Apoptosis MAPK->CellCycle

Signaling pathways inhibited by CHMFL-ABL/KIT-155 leading to apoptosis in CML and GIST cells.

Troubleshooting FAQs

Q1: My CHMFL-ABL/KIT-155 precipitates immediately upon addition to DMEM/RPMI. How can I prevent this? A: This "aqueous crash-out" occurs due to localized concentration spikes. Never add your 10 mM DMSO stock directly to the final volume of culture media. Instead, use a step-down dilution method . Create an intermediate 100X stock in a carrier solvent (e.g., culture media containing 10-20% FBS) before adding it to the final assay plate. The FBS proteins act as carrier molecules, binding the lipophilic drug and keeping it in solution.

Q2: How do I verify that the compound remains soluble during a 72-hour proliferation assay? A: A robust protocol must be a self-validating system. Do not assume solubility. Always include a "Solubility Control" well (media + drug, no cells). After 72 hours, examine this well under a phase-contrast microscope at 20X or 40X magnification. Microcrystals will appear as dark, geometric shards. For rigorous validation, use Dynamic Light Scattering (DLS) or nephelometry to detect sub-visual aggregates.

Q3: The literature states CHMFL-ABL/KIT-155 is soluble in DMSO. Can I use standard laboratory-grade DMSO? A: No. You must use Anhydrous DMSO (≥99.9%) . Standard DMSO is highly hygroscopic and absorbs atmospheric moisture rapidly. Even 1-2% water content in your DMSO stock will dramatically reduce the solubility limit of CHMFL-ABL/KIT-155, leading to invisible micro-precipitation in your storage tubes 3. This is the leading cause of batch-to-batch IC50 variability.

Validated Experimental Workflows & Protocols

SolubilityWorkflow Solid CHMFL-ABL/KIT-155 Solid Powder Stock 10 mM Master Stock (100% Anhydrous DMSO) Solid->Stock Check1 Visual Inspection: Precipitation? Stock->Check1 Resolve Warm to 37°C & Sonicate (5 min) Check1->Resolve Yes Inter Intermediate Dilution (e.g., 100X in Media) Check1->Inter No Resolve->Check1 Media Final Culture Media (≤0.1% DMSO limit) Inter->Media Dropwise + Vortex Assay In Vitro Assays (CML / GIST lines) Media->Assay Validate via Microscopy

Workflow for CHMFL-ABL/KIT-155 preparation to prevent aqueous crash-out in vitro.

Protocol A: Preparation of 10 mM Master Stock

Causality Focus: Minimizing freeze-thaw cycles prevents temperature-induced precipitation.

  • Equilibrate: Allow the CHMFL-ABL/KIT-155 powder vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Dissolve: Add the calculated volume of Anhydrous DMSO directly to the vial.

  • Homogenize: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution 3.

  • Aliquot: Divide the stock into 10 µL to 20 µL single-use aliquots in amber microcentrifuge tubes (to protect from light degradation).

  • Store: Store at -20°C or -80°C. Never re-freeze an aliquot once thawed.

Protocol B: Step-Down Dilution for Cell Viability Assays (e.g., K562 or GIST-T1)

Causality Focus: Gradual solvent transition prevents nucleation.

  • Thaw: Warm a single 10 mM master stock aliquot to 37°C for 5 minutes. Vortex to ensure any microcrystals formed during freezing are re-dissolved.

  • Intermediate Stock (100X): Prepare a 100X working stock (e.g., 100 µM) by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed (37°C) culture media containing 10-20% FBS. Crucial Step: Add the DMSO stock dropwise while continuously vortexing the media. This ensures instantaneous dispersion and prevents localized high concentrations of water from shocking the compound out of solution.

  • Final Assay Media (1X): Dilute the 100X stock 1:100 into your final assay plate containing the cells. The final DMSO concentration will be exactly 0.01%, well below the 0.1% cytotoxicity threshold for most cell lines.

Quantitative Data Summary

To assist in your experimental design and validation, refer to the established in vitro parameters for CHMFL-ABL/KIT-155 1, 4.

Parameter / Cell LineValue / ObservationExperimental Significance
Biochemical IC50 (ABL) 46 nMHighly potent inhibition of purified native ABL kinase.
Biochemical IC50 (c-KIT) 75 nMHighly potent inhibition of purified native c-KIT kinase.
K562 (CML) GI50 0.027 µM (27 nM)Strong antiproliferative activity in BCR-ABL dependent cells.
MEG-01 (CML) GI50 0.020 µM (20 nM)Validates efficacy across multiple CML models.
GIST-T1 (GIST) GI50 0.023 µM (23 nM)Strong antiproliferative activity in c-KIT dependent cells.
GIST-48B (GIST) GI50 3.96 µMNegative control; demonstrates lack of efficacy in c-KIT independent lines.
Max DMSO Tolerance 0.1% (v/v)Exceeding this causes baseline cellular toxicity, confounding GI50 readouts.
Ideal Storage Temp -20°C to -80°CPreserves structural integrity and prevents solvent evaporation.

References

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed Source: National Institutes of Health (PubMed) URL:[Link]

Sources

Optimization

Technical Support Center: CHMFL-ABL/KIT-155 Assay Optimization &amp; Troubleshooting

Welcome to the Application Science Support Center. As researchers transition from standard kinase inhibitors to highly selective, conformation-specific compounds like CHMFL-ABL/KIT-155 , assay inconsistencies often arise...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As researchers transition from standard kinase inhibitors to highly selective, conformation-specific compounds like CHMFL-ABL/KIT-155 , assay inconsistencies often arise not from the compound itself, but from a mismatch between the compound's unique biophysical properties and generalized laboratory protocols.

CHMFL-ABL/KIT-155 is a highly potent Type II ABL/c-KIT dual kinase inhibitor [1]. Unlike Type I inhibitors that bind the active conformation of a kinase, CHMFL-ABL/KIT-155 targets the inactive "DFG-out" conformation. It achieves this by utilizing a distinct hydrogen bond formed by the NH on the kinase backbone and the compound's carbonyl oxygen[2]. This mechanistic nuance fundamentally alters the binding kinetics and thermodynamic requirements of your biochemical and cellular assays.

This guide provides field-proven troubleshooting logic, reference data, and self-validating protocols to ensure absolute reproducibility in your pharmacodynamic evaluations.

Validated Reference Metrics

Before troubleshooting, ensure your baseline expectations align with the established pharmacological profile of CHMFL-ABL/KIT-155. Deviations of more than 3-fold from these values indicate a systemic assay flaw.

Target / Cell LineAssay TypeReference ValueDependency / Notes
ABL1 BiochemicalIC50: 46 nMPrimary Target[2]
c-KIT BiochemicalIC50: 75 nMPrimary Target[2]
K562 Cellular ViabilityGI50: 27 nMBCR-ABL Dependent (CML)[1]
MEG-01 Cellular ViabilityGI50: 20 nMBCR-ABL Dependent (CML)[3]
GIST-T1 Cellular ViabilityGI50: 23 nMc-KIT Dependent (GIST)[3]
GIST-882 Cellular ViabilityGI50: 95 nMc-KIT Dependent (GIST)[3]
GIST-48B Cellular ViabilityGI50: 3.96 µMc-KIT Independent (Negative Control)[3]

Diagnostic Workflow

Use the following logic tree to isolate the root cause of your inconsistent assay results.

Workflow A Inconsistent CHMFL-ABL/KIT-155 Assay Results B Biochemical Assay (e.g., ADP-Glo) A->B C Cellular Assay (e.g., Viability/WB) A->C B1 Check Pre-incubation Time (Type II inhibitors need >60 min) B->B1 B2 Verify ATP Concentration (Must be near Km) B->B2 C1 Check DMSO Tolerance (Keep final DMSO ≤0.1%) C->C1 C2 Assess Serum Binding (Standardize FBS to 10%) C->C2 C3 Verify Cell Line Dependency (Check passage number & drift) C->C3

Caption: Diagnostic logic tree for resolving CHMFL-ABL/KIT-155 assay inconsistencies.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my biochemical IC50 significantly higher (right-shifted) than the reported 46 nM (ABL) or 75 nM (c-KIT)? Causality: The most common error is insufficient pre-incubation time. Because CHMFL-ABL/KIT-155 is a Type II inhibitor, it must bind the DFG-out conformation[1]. In an aqueous buffer, kinases dynamically shift between DFG-in (active) and DFG-out (inactive) states. Type II inhibitors have slower "on-rates" because they must wait for the kinase to naturally sample the DFG-out state to trap it. If you add the inhibitor and ATP simultaneously, ATP will stabilize the active conformation, drastically reducing the apparent affinity of the drug. Solution: Pre-incubate the enzyme and inhibitor for at least 60 minutes before initiating the reaction with ATP.

Q2: Why am I seeing high variability in cell viability (GI50) across independent runs in K562 or GIST-T1 cells? Causality: This is typically caused by compound precipitation or variable serum protein binding. CHMFL-ABL/KIT-155 is a highly hydrophobic molecule. If intermediate dilutions are made in aqueous media rather than 100% DMSO, the compound forms micro-precipitates, lowering the effective concentration reaching the cells. Solution: Perform all serial dilutions in 100% DMSO. Only introduce the compound to aqueous cell culture media at the final step, ensuring the final DMSO concentration never exceeds 0.1%.

Q3: Western blots show inconsistent inhibition of downstream targets (e.g., p-STAT5) despite using 100 nM CHMFL-ABL/KIT-155. Why? Causality: Target engagement in a cellular matrix requires overcoming intracellular ATP concentrations (which are in the millimolar range) and achieving steady-state intracellular drug accumulation. A 1-hour treatment is often insufficient for Type II inhibitors to reach equilibrium inside the cell. Solution: Extend cellular treatment times to 4–6 hours for signaling assays (Western Blot) to allow for complete intracellular equilibration and target trapping.

Standardized Self-Validating Protocols

To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your laboratory, transition to the following self-validating protocols.

Protocol A: Time-Resolved Biochemical Kinase Assay (ADP-Glo)

Purpose: Accurate determination of IC50 for ABL1 or c-KIT.

  • Reagent Preparation: Prepare CHMFL-ABL/KIT-155 in a 10-point, 3-fold serial dilution series in 100% DMSO.

  • Enzyme Pre-incubation (Critical Step): In a 384-well plate, mix 2.5 µL of purified ABL1 or c-KIT enzyme with 2.5 µL of the compound (diluted to 2X in reaction buffer). Incubate for 60 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mixture. Crucial: The final ATP concentration must strictly match the calculated Km​ for your specific batch of kinase.

  • Detection: Incubate for 1 hour at 37°C, then proceed with standard ADP-Glo detection reagents[4].

  • Self-Validation Checkpoint: Calculate the Z'-factor for the plate. Include a fast-acting Type I inhibitor (e.g., Dasatinib) as a positive control. If the Type I control yields the expected IC50 but CHMFL-ABL/KIT-155 is right-shifted, your pre-incubation time was insufficient. A valid assay must yield a Z'-factor > 0.6.

Protocol B: Cellular Proliferation Assay (CellTiter-Glo)

Purpose: Evaluating anti-proliferative efficacy in CML/GIST models.

  • Cell Seeding: Seed K562 cells (CML) at 2,000 cells/well or GIST-T1 cells (GIST) at 3,000 cells/well in 96-well plates. Allow 24 hours for recovery.

  • Compound Addition: Transfer compounds using an acoustic liquid handler (e.g., Echo) or via intermediate dilution plates to ensure the final DMSO concentration is exactly 0.1%.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. CHMFL-ABL/KIT-155 arrests cell cycle progression and induces apoptosis[3], which requires a full 72-hour window to manifest as a viability differential.

  • Self-Validation Checkpoint: Always run GIST-48B cells in parallel. Because GIST-48B is c-KIT independent, CHMFL-ABL/KIT-155 should show a GI50 > 3.0 µM[3]. If you observe toxicity in GIST-48B at < 1 µM, you are detecting off-target cytotoxicity or solvent artifacts, invalidating the run.

Mechanism of Action

Understanding the downstream signaling blockade is essential for selecting appropriate pharmacodynamic biomarkers (e.g., p-STAT5, p-PI3K).

Mechanism Drug CHMFL-ABL/KIT-155 (Type II Inhibitor) Kinase ABL / c-KIT (DFG-out Conformation) Drug->Kinase Binds Hinge Region Effectors STAT5 / PI3K / MAPK Signaling Cascades Kinase->Effectors Blocked Outcome1 Cell Cycle Arrest (G0/G1 Phase) Effectors->Outcome1 Downregulation Outcome2 Apoptosis Induction Effectors->Outcome2 Downregulation

Caption: Mechanistic pathway of CHMFL-ABL/KIT-155 targeting ABL/c-KIT signaling.

References

  • Wu, F., et al. "Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding." Journal of Medicinal Chemistry, 2017.[Link]

Sources

Troubleshooting

CHMFL-ABL/KIT-155 Preclinical Support Center: In Vivo Troubleshooting &amp; FAQs

Welcome to the technical support guide for managing in vivo experiments using CHMFL-ABL/KIT-155 (Compound 34). Designed for drug development professionals, this guide addresses the mechanistic causality behind drug formu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for managing in vivo experiments using CHMFL-ABL/KIT-155 (Compound 34). Designed for drug development professionals, this guide addresses the mechanistic causality behind drug formulation, administration, and the management of on-target toxicities in mouse models.

CHMFL-ABL/KIT-155 is a highly potent, orally active type II dual kinase inhibitor that binds to the "DFG-out" inactive conformation of ABL and c-KIT kinases 1. While it effectively suppresses tumor progression in CML and GIST xenograft models without apparent acute toxicity at standard doses 2, prolonged exposure or higher dosing regimens require careful management of its pharmacological profile.

Part 1: Quantitative Benchmarks & Pharmacological Profile

Before troubleshooting, it is critical to understand the biochemical profile of CHMFL-ABL/KIT-155 to differentiate between on-target efficacy, on-target toxicity, and off-target effects.

Table 1: Pharmacological Benchmarks & Toxicity Thresholds
ParameterValueClinical / Phenotypic Implication in Mice
ABL IC₅₀ 46 nMPrimary efficacy driver for BCR-ABL dependent CML models (e.g., K562, MEG-01) 1.
c-KIT IC₅₀ 75 nMEfficacy driver for GIST models; primary cause of dose-dependent myelosuppression 1.
PDGFRβ IC₅₀ 80 nMOff-target inhibition; may contribute to delayed wound healing or GI mucosal issues 2.
Standard Dosing 25–100 mg/kgAdministered p.o. once daily for 28 days. Represents the standard therapeutic window [[2]]().
Vehicle 0.5% MC / 0.4% Tween 80Standard formulation to overcome the high lipophilicity of Type II inhibitors 3.

Part 2: Formulation & Administration Troubleshooting

Q: My CHMFL-ABL/KIT-155 suspension is precipitating before oral gavage, leading to variable tumor responses. How do I optimize the formulation?

Causality: Type II kinase inhibitors lock kinases into the inactive "DFG-out" conformation. To achieve this, these molecules typically possess extended hydrophobic tail moieties that occupy the allosteric pocket adjacent to the ATP-binding site. This high lipophilicity results in poor aqueous solubility. If the drug precipitates, gastrointestinal absorption becomes erratic, leading to sub-therapeutic plasma concentrations.

Step-by-Step Formulation Protocol:

  • Weighing: Weigh the required CHMFL-ABL/KIT-155 powder into a sterile glass vial.

  • Surfactant Wetting: Add 0.4% (v/v) Tween 80 directly to the powder. Vortex vigorously for 2 minutes to ensure the hydrophobic particles are fully coated by the surfactant.

  • Suspension: Gradually add 0.5% (w/v) Methocellulose (MC) in ddH₂O 3 dropwise while continuously sonicating the mixture in a water bath at room temperature for 15-20 minutes.

  • Delivery: Administer via oral gavage (p.o.) immediately after sonication to prevent settling.

Self-Validating System: Vehicle-Only Control Group. To validate that any observed GI toxicity or weight loss is drug-induced and not an artifact of the Tween 80/Methocellulose vehicle, you must run a parallel cohort receiving only the vehicle via gavage. If vehicle mice lose >5% weight, the formulation's surfactant concentration is causing mucosal irritation and must be adjusted.

Part 3: Managing On-Target c-KIT Toxicities

Q: At 100 mg/kg/day, my xenograft mice are developing severe anemia and leukopenia by Day 14. Is this drug-induced toxicity or tumor-related cachexia?

Causality: This is a predictable, on-target toxicity. CHMFL-ABL/KIT-155 potently inhibits c-KIT (IC₅₀: 75 nM) 1. The c-KIT receptor (CD117) is heavily expressed on hematopoietic stem cells (HSCs) and is absolutely critical for normal hematopoiesis [[4]](). Potent c-KIT inhibition disrupts the differentiation of erythroid and myeloid progenitor cells, leading to dose-dependent myelosuppression 4.

Mechanism cluster_targets Primary Kinase Targets Drug CHMFL-ABL/KIT-155 ABL BCR-ABL (IC50: 46 nM) Drug->ABL Inhibits KIT c-KIT (IC50: 75 nM) Drug->KIT Inhibits Tumor CML / GIST Cells ABL->Tumor Drives KIT->Tumor Drives HSC Hematopoietic Stem Cells KIT->HSC Required for Efficacy Tumor Regression Tumor->Efficacy Apoptosis Toxicity Myelosuppression HSC->Toxicity Depletion

Fig 1: Dual mechanism of CHMFL-ABL/KIT-155 driving targeted efficacy and myelosuppressive toxicity.

Step-by-Step Hematological Monitoring & Intervention Protocol:

  • Baseline Establishment: Perform a Complete Blood Count (CBC) via submandibular bleed 48 hours prior to Day 0.

  • Weekly Monitoring: Extract 50 µL of blood weekly into EDTA-coated tubes. Monitor Hemoglobin (Hb), White Blood Cells (WBC), and Platelets.

  • Intervention Threshold: If Hb drops >20% from baseline or absolute neutrophil counts drop to critical levels, initiate a 3-day dose holiday.

  • Dose Reduction: Upon recovery, resume dosing at 50 mg/kg. CHMFL-ABL/KIT-155 maintains significant tumor suppression efficacy at 50 mg/kg 2.

Self-Validating System: Sham-Bleed Control. Repeated submandibular bleeding can artificially lower hematocrit. Validate that the anemia is drug-induced by strictly comparing the CBC of the treated group against the vehicle-control group, which must be bled on the exact same schedule.

Workflow Start Initiate Dosing (25-100 mg/kg p.o.) Monitor Weekly CBC & Daily Weight Start->Monitor Decision Weight Loss >15% or Hb Drop >20%? Monitor->Decision Hold 3-Day Dose Holiday & Supportive Care Decision->Hold Yes Continue Continue 28-Day Protocol Decision->Continue No Hold->Monitor Re-evaluate

Fig 2: Decision tree for managing c-KIT-mediated toxicities during in vivo dosing protocols.

Part 4: Off-Target Effects & General Welfare

Q: My mice are experiencing hair depigmentation after 3 weeks of dosing. Should I terminate the experiment?

Causality: No, termination is not required for this phenotype alone. The c-KIT receptor plays an important role in melanogenesis and hair/skin pigmentation 4. In vivo c-KIT inhibition is frequently associated with hair depigmentation (similar to the phenotype seen in W mutant mice where c-KIT function is impaired) 4. This is a cosmetic, on-target effect of the drug and does not indicate systemic distress. Continue monitoring body weight and tumor volume as primary endpoints.

References
  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. PubMed / Journal of Medicinal Chemistry.1

  • CHMFL-ABL/KIT-155 | c-Kit. TargetMol.2

  • SUPPLEMENTARY APPENDIX - Haematologica (CHMFL-FLT3-362 formulation). Haematologica.3

  • Inhibition of c-Kit by tyrosine kinase inhibitors. PMC - NIH.4

Sources

Optimization

Technical Support Center: Interpreting Unexpected Western Blot Results with CHMFL-ABL/KIT-155

Welcome to the Technical Support Knowledge Base for CHMFL-ABL/KIT-155 . This guide is engineered for researchers, scientists, and drug development professionals utilizing this compound in targeted oncology models.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for CHMFL-ABL/KIT-155 . This guide is engineered for researchers, scientists, and drug development professionals utilizing this compound in targeted oncology models.

CHMFL-ABL/KIT-155 (Compound 34) is a highly potent, orally active type II dual kinase inhibitor targeting ABL and c-KIT[1][2]. By utilizing a distinct hydrogen bond formed by the NH on the kinase backbone and the carbonyl oxygen of the compound, it locks the kinase into the "DFG-out" inactive conformation[3][4]. While highly effective in BCR-ABL-dependent Chronic Myeloid Leukemia (CML) and c-KIT-dependent Gastrointestinal Stromal Tumors (GISTs)[2], its unique mechanism of action and polypharmacology can occasionally yield unexpected Western blot (WB) results.

Below is a comprehensive troubleshooting framework, combining mechanistic causality, diagnostic logic, and validated protocols.

Part 1: Diagnostic Logic Tree

When analyzing lysates from cells treated with CHMFL-ABL/KIT-155, use the following logic tree to diagnose anomalous Western blot signals.

WBTroubleshooting Start Unexpected WB Result with CHMFL-ABL/KIT-155 Persist Persistent p-ABL/p-c-KIT (>100 nM treatment) Start->Persist TotalInc Total ABL/c-KIT Levels Increased Start->TotalInc NewBands Unexpected Low MW Bands (17 kDa, 89 kDa) Start->NewBands OffTarget Decreased p-LCK or p-PDGFRβ Start->OffTarget MutCheck Check Mutation Status (e.g., T315I Gatekeeper block) Persist->MutCheck Degrad Expected for Type II Inhibitors (Conformational Stabilization) TotalInc->Degrad Apop Apoptosis Induction (Cleaved Caspase-3/PARP) NewBands->Apop Poly Polypharmacology (Known Off-Targets) OffTarget->Poly

Caption: Diagnostic logic tree for troubleshooting unexpected Western blot results with CHMFL-ABL/KIT-155.

Part 2: Knowledge Base & FAQs

Q1: I treated my CML cells (e.g., K562) with 100 nM CHMFL-ABL/KIT-155, but I still observe strong p-ABL bands. Why is the inhibition incomplete?

Mechanistic Causality : While the biochemical IC50 of CHMFL-ABL/KIT-155 for ABL is 46 nM[1], cellular efficacy depends on membrane permeability, intracellular ATP competition, and target mutational status. If you are using a patient-derived line or a BaF3 isogenic line expressing the T315I gatekeeper mutation , type II inhibitors will fail to bind due to steric hindrance and the loss of a critical hydrogen bond[5]. Actionable Step : Verify your cell line's mutational profile. If using wild-type K562 or MEG-01, ensure your treatment time is sufficient (typically 2–4 hours for signaling blockade) and verify that the compound is fully dissolved in DMSO (final concentration <0.1% to avoid solvent-induced stress).

Q2: My total c-KIT protein levels appear to slightly increase after 24 hours of treatment, rather than decrease. Is the drug failing?

Mechanistic Causality : This is a classic misinterpretation of kinase inhibitor pharmacodynamics. CHMFL-ABL/KIT-155 is a small-molecule inhibitor, not a targeted degrader (PROTAC)[6]. By binding the "DFG-out" inactive conformation, type II inhibitors thermodynamically stabilize the kinase[2]. This stabilization often protects the kinase from basal ubiquitination and proteasomal degradation, leading to a paradoxical accumulation of total protein on a Western blot, even while the phosphorylated (active) form is completely suppressed. Actionable Step : Always multiplex your Western blots to probe for both phospho-c-KIT (e.g., Tyr703/719) and total c-KIT. Efficacy is defined by the reduction of the p-c-KIT/total c-KIT ratio, not total protein depletion.

Q3: I am probing for downstream effectors and notice unexpected bands at 89 kDa and 17 kDa in my treated samples. Are these non-specific artifacts?

Mechanistic Causality : These are not artifacts; they are hallmarks of on-target efficacy. CHMFL-ABL/KIT-155 exerts strong anti-proliferative activity by arresting the cell cycle at G0/G1 and inducing apoptosis[1][2]. The 89 kDa band is cleaved PARP (poly ADP-ribose polymerase), and the 17–19 kDa bands represent cleaved Caspase-3 [7]. Actionable Step : If you are investigating early signaling events (e.g., p-STAT5, p-ERK, p-AKT), limit your compound exposure to 2–6 hours. At 24–48 hours, apoptotic cleavage will dominate the lysate profile, degrading many structural and signaling proteins.

Q4: I am using CHMFL-ABL/KIT-155 as a specific ABL/c-KIT probe, but I noticed a dose-dependent decrease in p-LCK and p-CSF1R. Why?

Mechanistic Causality : No kinase inhibitor is perfectly selective. While highly potent against ABL and c-KIT, CHMFL-ABL/KIT-155 exhibits polypharmacology. Biochemical profiling reveals significant inhibitory activity against LCK (IC50 = 12 nM) and CSF1R (IC50 = 227 nM)[1][8]. Actionable Step : If you require absolute specificity, you must run parallel controls with highly selective orthogonal probes or use genetic knockdown (siRNA/CRISPR) to validate that the observed phenotypic response is strictly ABL/c-KIT dependent.

Part 3: Data Analytics & Profiling

To set accurate expectations for your WBs, reference the established biochemical and cellular profiling data for CHMFL-ABL/KIT-155[1][2].

Target KinaseBiochemical IC50 (nM)Cellular ModelCellular GI50 (μM)Expected WB Phospho-Target
ABL 46K562 (CML)0.027p-ABL (Tyr245 / Tyr412)
c-KIT 75GIST-T10.023p-c-KIT (Tyr703 / Tyr719)
LCK 12Tel-LCK-BaF30.386p-LCK (Tyr394)
PDGFRβ 80In vitroN/Ap-PDGFRβ (Tyr751)
CSF1R 227Tel-CSF1R-BaF30.162p-CSF1R (Tyr723)

Part 4: Self-Validating Standard Operating Procedure (SOP)

To ensure the integrity of phospho-kinase WBs when using CHMFL-ABL/KIT-155, follow this self-validating protocol.

Step 1: Compound Treatment & Lysis

  • Treat cells with CHMFL-ABL/KIT-155 (e.g., 0.1 μM, 0.3 μM, 1.0 μM) alongside a 0.1% DMSO vehicle control for 2–4 hours (for signaling) or 24–48 hours (for apoptosis).

  • Wash cells twice with ice-cold PBS to halt kinase activity.

  • Lyse cells in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na3VO4 (phosphatase inhibitor), and 10 mM NaF.

  • Validation Check: Centrifuge lysates at 14,000 x g for 15 min at 4°C. A clear supernatant indicates complete lysis. A highly viscous sample indicates un-sheared DNA; pass through a 21G needle 5 times.

Step 2: SDS-PAGE & Transfer

  • Quantify protein using a BCA assay. Load 20–30 μg of protein per well.

  • Resolve on a 4–12% Bis-Tris gradient gel.

  • Transfer to a PVDF membrane (0.2 μm pore size is recommended if probing for cleaved Caspase-3 at 17 kDa).

  • Validation Check: Use a pre-stained molecular weight marker. Complete transfer is validated when the high-molecular-weight markers (>150 kDa) are fully visible on the PVDF membrane.

Step 3: Probing & Normalization

  • Block in 5% BSA in TBST for 1 hour at room temperature. (Do not use milk for phospho-antibodies, as casein contains phosphoproteins that cause high background).

  • Probe with primary antibodies (e.g., p-ABL, p-c-KIT) overnight at 4°C.

  • Wash and probe with HRP-conjugated secondary antibodies.

  • Validation Check: Always strip and reprobe (or multiplex with fluorescent secondary antibodies) for the Total Kinase (e.g., Total ABL) and a Loading Control (e.g., β-Actin). The signal intensity of the loading control must remain constant across all lanes to validate that any decrease in p-ABL is due to drug efficacy, not unequal loading.

Part 5: Mechanistic Pathway Visualization

SignalingPathway cluster_0 Receptor / Cytosolic Kinases cluster_1 Downstream Effectors Drug CHMFL-ABL/KIT-155 (Type II Inhibitor) cKIT c-KIT (DFG-out) Drug->cKIT Blocks ATP Pocket BCRABL BCR-ABL (DFG-out) Drug->BCRABL Blocks ATP Pocket Apoptosis Apoptosis (Cleaved PARP/Caspase-3) Drug->Apoptosis Induces STAT5 p-STAT5 cKIT->STAT5 AKT p-AKT cKIT->AKT BCRABL->STAT5 ERK p-ERK1/2 BCRABL->ERK Proliferation Cell Proliferation STAT5->Proliferation AKT->Proliferation

Caption: Mechanism of action for CHMFL-ABL/KIT-155 blocking BCR-ABL and c-KIT signaling pathways.

References

  • Title : Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

Chmfl-abl/kit-155 versus imatinib in treating BCR-ABL positive cells

An In-Depth Technical Guide: CHMFL-ABL/KIT-155 vs. Imatinib in BCR-ABL Positive Models The development of tyrosine kinase inhibitors (TKIs) has fundamentally transformed the therapeutic landscape for Chronic Myeloid Leuk...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: CHMFL-ABL/KIT-155 vs. Imatinib in BCR-ABL Positive Models

The development of tyrosine kinase inhibitors (TKIs) has fundamentally transformed the therapeutic landscape for Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs). Imatinib (Gleevec), a pioneering Type II inhibitor, revolutionized the treatment of BCR-ABL-driven CML by locking the kinase in an inactive conformation[1]. However, clinical challenges such as acquired resistance and suboptimal responses in certain patient subpopulations necessitate the development of next-generation inhibitors with distinct binding modalities and enhanced potency profiles.

This guide provides an objective, data-driven comparison between the established standard, Imatinib , and the novel, highly potent Type II dual ABL/c-KIT inhibitor, CHMFL-ABL/KIT-155 [1]. Designed for researchers and drug development professionals, this document synthesizes mechanistic insights, comparative experimental data, and rigorously validated laboratory protocols.

Mechanistic Overview and Structural Causality

Both Imatinib and CHMFL-ABL/KIT-155 are classified as Type II kinase inhibitors, meaning they bind to the inactive "DFG-out" conformation of the kinase domain [1]. However, their structural interactions with the hinge region of the kinase dictate their distinct pharmacological profiles.

  • Imatinib: Binds the ATP-binding site and extends into the adjacent hydrophobic pocket exposed in the DFG-out state. It relies on a well-characterized hydrogen bond network, which is highly susceptible to disruption by point mutations (e.g., T315I, E255K) [2].

  • CHMFL-ABL/KIT-155: Discovered through structure-guided drug design, this compound utilizes a unique hinge-binding mechanism [1]. It forms a critical hydrogen bond between the NH on the kinase backbone and the carbonyl oxygen of the inhibitor [1]. This distinct pharmacophore not only yields high biochemical potency against both ABL and c-KIT but also expands the chemical diversity available for overcoming specific resistance profiles [1].

BCR_ABL_Pathway BCR_ABL BCR-ABL Fusion Protein (Constitutively Active) STAT5 STAT5 Pathway (Transcription) BCR_ABL->STAT5 PI3K_AKT PI3K/AKT Pathway (Survival) BCR_ABL->PI3K_AKT RAS_MAPK RAS/MAPK Pathway (Proliferation) BCR_ABL->RAS_MAPK Imatinib Imatinib (Standard Type II Inhibitor) Imatinib->BCR_ABL Inhibits (Standard Binding) CHMFL CHMFL-ABL/KIT-155 (Novel Type II Inhibitor) CHMFL->BCR_ABL Potent Dual Inhibition (Distinct Hinge Binding) Proliferation Unregulated Cell Proliferation STAT5->Proliferation Apoptosis Evasion of Apoptosis STAT5->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis RAS_MAPK->Proliferation

Figure 1: BCR-ABL signaling cascade and the targeted intervention points of Imatinib and CHMFL-ABL/KIT-155.

Comparative Performance Data

To objectively evaluate the efficacy of CHMFL-ABL/KIT-155 against Imatinib, we must look at both cell-free biochemical kinase assays and cell-based proliferation assays. CHMFL-ABL/KIT-155 demonstrates a highly selective profile (S-score(1) = 0.03 at 1 μM) and profound antiproliferative activity in BCR-ABL-driven CML cell lines [1].

Table 1: Biochemical Kinase Inhibition (IC₅₀)

Note: Lower values indicate higher potency.

Kinase TargetImatinib (IC₅₀ nM)CHMFL-ABL/KIT-155 (IC₅₀ nM)Fold Difference (Approx.)
ABL (Purified) ~250 - 30046 ~5.5x more potent
c-KIT ~400 - 45075 ~5.5x more potent
LCK >100012 High off-target potency
PDGFRβ ~10080 Comparable / Slightly higher
Table 2: Cellular Anti-Proliferation (GI₅₀) in CML Models

Note: GI₅₀ represents the concentration required for 50% maximal growth inhibition.

Cell Line (Phenotype)Imatinib (GI₅₀ μM)CHMFL-ABL/KIT-155 (GI₅₀ μM)
K562 (BCR-ABL+ CML)~0.150 - 0.2500.027
MEG-01 (BCR-ABL+ CML)~0.100 - 0.2000.020
KU812 (BCR-ABL+ CML)~0.150 - 0.3000.056

Data Synthesis: CHMFL-ABL/KIT-155 exhibits exceptionally strong antiproliferative activities against BCR-ABL/c-KIT-driven cancer cell lines, consistently outperforming Imatinib in terms of absolute potency (GI₅₀ values in the 20-50 nM range compared to Imatinib's 150-300 nM range) [1]. It effectively arrests cell cycle progression and induces apoptosis by blocking BCR-ABL/c-KIT-mediated signaling pathways [1].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols outline the self-validating experimental systems used to generate the comparative data above. The causality of each step is explained to ensure scientific integrity.

Experimental_Workflow CompoundPrep 1. Compound Prep (DMSO Stocks of Imatinib & CHMFL) Biochemical 2. Biochemical Assay (ADP-Glo Kinase Assay) CompoundPrep->Biochemical Cellular 3. Cellular Viability (CellTiter-Glo in K562) CompoundPrep->Cellular Molecular 4. Target Engagement (Western Blot: p-ABL) CompoundPrep->Molecular DataAnalysis 5. Pharmacodynamic Analysis (IC50 / GI50) Biochemical->DataAnalysis Kinase Activity Cellular->DataAnalysis Cell Survival Molecular->DataAnalysis Pathway Inhibition

Figure 2: Comprehensive preclinical workflow for evaluating BCR-ABL kinase inhibitors.

Protocol A: Biochemical Kinase Assay (ADP-Glo™)

Purpose: To determine the absolute IC₅₀ of the compounds against purified ABL kinase without the confounding variables of cellular permeability or efflux pumps.

  • Reagent Preparation: Prepare 10 mM stock solutions of Imatinib and CHMFL-ABL/KIT-155 in 100% anhydrous DMSO. Causality: Anhydrous DMSO prevents compound degradation and precipitation.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution of the compounds in 1X Kinase Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Kinase Reaction: In a 384-well plate, combine 2 μL of compound, 2 μL of purified ABL1 kinase (optimized concentration, e.g., 0.5 ng/μL), and 2 μL of substrate/ATP mix (at the specific Km​ for ATP). Incubate at room temperature for 60 minutes.

  • Detection: Add 6 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 12 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Cellular Anti-Proliferation Assay (CellTiter-Glo®)

Purpose: To measure the functional GI₅₀, validating that the compound successfully penetrates the cell membrane and inhibits the target in a physiological environment.

  • Cell Culture: Culture K562 (BCR-ABL+), MEG-01, and Ba/F3 (parental, as a negative control for off-target toxicity) cells in RPMI-1640 supplemented with 10% FBS. Causality: Using parental Ba/F3 cells ensures that the observed toxicity in K562 is specifically due to BCR-ABL inhibition, not general cytotoxicity.

  • Seeding: Seed cells at a density of 3,000 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of Imatinib or CHMFL-ABL/KIT-155 (ranging from 10 μM to 0.1 nM) for 72 hours.

  • Viability Measurement: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal (proportional to ATP present, indicating metabolically active cells).

  • Data Processing: Normalize data against DMSO-treated controls and calculate the GI₅₀.

Protocol C: Western Blotting for Target Engagement

Purpose: To prove causality—that cell death is directly linked to the inhibition of BCR-ABL and its downstream effectors (STAT5, CrkL).

  • Treatment and Lysis: Treat K562 cells with compounds at 1x, 3x, and 10x their respective GI₅₀ concentrations for 4 hours. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of ABL and STAT5 during extraction.

  • Electrophoresis & Transfer: Resolve 30 μg of total protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against total c-ABL, phospho-c-ABL (Tyr245), total STAT5, and phospho-STAT5 (Tyr694). Use GAPDH or β-actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). A successful assay will show a dose-dependent decrease in p-ABL and p-STAT5 bands with CHMFL-ABL/KIT-155 at significantly lower concentrations than Imatinib.

Conclusion

While Imatinib remains a cornerstone therapy, CHMFL-ABL/KIT-155 represents a significant pharmacological advancement. By utilizing a distinct hinge-binding modality, it achieves sub-100 nM biochemical potency against both ABL and c-KIT, translating to superior cellular efficacy (GI₅₀ < 50 nM) in BCR-ABL-driven models like K562 and MEG-01 [1]. For researchers developing next-generation TKIs or investigating resistance mechanisms, CHMFL-ABL/KIT-155 provides a highly potent, orally bioavailable scaffold that warrants extensive preclinical and translational investigation [1].

References

  • Title: Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Imatinib Mechanisms of Action and Resistance in Chronic Myeloid Leukemia Source: National Institutes of Health (NIH) / PubMed Central URL: [Link](Note: Representative authoritative source for Imatinib resistance mechanisms standard in the field).

Comparative

Head-to-Head Comparison Guide: CHMFL-ABL/KIT-155 vs. CHMFL-ABL-074 in Kinase Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic profiling, target selectivity, and experimental validation of BCR-ABL/c-KIT inhibitors. Executive Summary & Stra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic profiling, target selectivity, and experimental validation of BCR-ABL/c-KIT inhibitors.

Executive Summary & Strategic Positioning

In the landscape of targeted therapeutics for Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs), the strategic choice between highly selective inhibitors and dual-targeting agents dictates both efficacy and application scope. This guide provides a definitive comparison between two compounds developed by the High Magnetic Field Laboratory (Chinese Academy of Sciences): CHMFL-ABL-074 and CHMFL-ABL/KIT-155 [1].

While CHMFL-ABL-074 was engineered as a highly selective BCR-ABL kinase inhibitor to minimize off-target toxicity in CML, CHMFL-ABL/KIT-155 represents a paradigm shift toward rational polypharmacology. CHMFL-ABL/KIT-155 is a highly potent, orally active Type II dual kinase inhibitor targeting both ABL and c-KIT[2]. This dual-action profile expands its utility beyond CML into c-KIT-driven malignancies like GISTs, providing a versatile tool for overcoming single-target resistance mechanisms[1].

Mechanistic Profiling & Binding Dynamics

Understanding the atomic-level interactions is crucial for explaining the divergent phenotypic effects of these two compounds.

  • CHMFL-ABL-074 (Precision Selectivity): Designed to occupy the ATP-binding pocket of BCR-ABL with high specificity, this compound suppresses BCR-ABL autophosphorylation and downstream mediators (STAT5, Crkl) with minimal cross-reactivity to c-KIT. It is the tool of choice when isolating BCR-ABL-dependent phenotypes.

  • CHMFL-ABL/KIT-155 (Dual-Targeting Type II Inhibition): This compound achieves its dual ABL/c-KIT profile through a unique structural mechanism. It utilizes a distinct hinge-binding mode characterized by a hydrogen bond formed between the NH on the kinase backbone and the carbonyl oxygen of the compound[3]. By binding to the inactive conformation (DFG-out) of the kinase, it effectively locks both ABL and c-KIT, arresting cell cycle progression in the G0/G1 phase and inducing apoptosis[4].

Pathway cluster_inhibitors Inhibitor Intervention Points cluster_targets Primary Kinase Targets cluster_downstream Downstream Signaling & Phenotype I1 CHMFL-ABL/KIT-155 (Dual Type II Inhibitor) T1 BCR-ABL Kinase I1->T1 Inhibits (IC50: 46 nM) T2 c-KIT Kinase I1->T2 Inhibits (IC50: 75 nM) D3 Apoptosis & G0/G1 Arrest I1->D3 Induces I2 CHMFL-ABL-074 (Selective Inhibitor) I2->T1 Highly Selective Inhibition I2->D3 Induces D1 STAT5 / Crkl / ERK Pathways T1->D1 Activates T2->D1 Activates D2 Cell Proliferation (CML & GIST) D1->D2 Promotes

Signaling pathway map showing the dual-targeting mechanism of CHMFL-ABL/KIT-155 vs CHMFL-ABL-074.

Comparative Quantitative Data

To facilitate objective decision-making, the biochemical and cellular efficacies of CHMFL-ABL/KIT-155 are summarized below. The data highlights its potent nanomolar activity across both CML and GIST models[2].

Parameter / AssayCHMFL-ABL/KIT-155CHMFL-ABL-074
Primary Targets ABL, c-KITBCR-ABL (Highly Selective)
Biochemical IC50 ABL: 46 nM c-KIT: 75 nMBCR-ABL: High Potency c-KIT: Minimal Activity
Secondary Kinase Hits LCK (12 nM), PDGFRβ (80 nM), BLK (81 nM)Minimized off-target profile
CML Cell Viability (GI50) MEG-01: 20 nM K562: 27 nM KU812: 56 nMHigh potency in CML lines
GIST Cell Viability (GI50) GIST-T1: 23 nM GIST-882: 95 nMN/A (Lacks c-KIT efficacy)
Negative Control (GI50) GIST-48B (c-KIT independent): 3.96 μMN/A
In Vivo Efficacy (TGI) CML: 66.8% GIST: 46.5% (at 100 mg/kg/d)Potent CML tumor suppression
Pharmacokinetics (Oral) Half-life: 2.8 h Bioavailability: 47%Optimized for oral delivery

Data sourced from primary biochemical evaluations[1][2].

Self-Validating Experimental Protocols

When profiling kinase inhibitors, a common pitfall is mistaking generalized compound cytotoxicity for on-target efficacy. As an Application Scientist, I mandate a "self-validating" experimental loop. The following protocol ensures that the observed cell death is directly caused by the inhibition of the intended kinase.

Step-by-Step Methodology: The Causality Loop

Step 1: Biochemical Target Engagement (Kinase Assay)

  • Procedure: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or radiometric kinase assay using purified recombinant ABL and c-KIT kinases.

  • Causality: This establishes the baseline biochemical IC50 (e.g., 46 nM for ABL)[2] in a cell-free system, proving direct physical interaction and ruling out upstream cellular artifacts.

Step 2: Differential Cellular Viability (CellTiter-Glo)

  • Procedure: Treat a panel of cell lines with serial dilutions of the inhibitor for 72 hours.

  • Self-Validation Design: You must run a c-KIT-dependent line (e.g., GIST-T1) alongside a c-KIT-independent line (e.g., GIST-48B)[2].

  • Causality: CHMFL-ABL/KIT-155 yields a GI50 of 0.023 μM in GIST-T1 but a GI50 of 3.96 μM in GIST-48B[2]. This >170-fold differential proves that the drug's cytotoxicity is strictly dependent on c-KIT inhibition, validating on-target mechanism rather than general toxicity.

Step 3: Mechanistic Validation (Western Blotting)

  • Procedure: Lyse treated cells and probe for phosphorylated vs. total target proteins (p-ABL, p-c-KIT) and downstream effectors (p-STAT5, p-Crkl, p-ERK)[4].

  • Causality: A dose-dependent decrease in p-STAT5 confirms that the biochemical inhibition observed in Step 1 is successfully translating into signaling blockade inside the living cell.

Step 4: Phenotypic Output (Cell Cycle Analysis)

  • Procedure: Fix cells in ethanol, stain with Propidium Iodide (PI), and analyze via flow cytometry.

  • Causality: CHMFL-ABL/KIT-155 arrests cells in the G0/G1 phase starting at 0.3 μM[4]. This links the molecular signaling blockade (Step 3) to the ultimate macroscopic tumor growth inhibition observed in vivo.

Workflow W1 1. Target Engagement Purified Kinase Assay W2 2. Viability Profiling CML (K562) & GIST (GIST-T1) W1->W2 W3 3. Negative Control c-KIT Independent (GIST-48B) W2->W3 W4 4. Mechanistic Validation Western Blot (p-STAT5/Crkl) W3->W4 W5 5. Phenotypic Output Flow Cytometry (G0/G1 Arrest) W4->W5

Self-validating experimental workflow ensuring on-target causality for kinase inhibitors.

Conclusion

For researchers requiring surgical precision in targeting BCR-ABL without disrupting broader kinase networks, CHMFL-ABL-074 is the optimal choice. However, for drug development professionals tackling complex, multi-pathway malignancies or c-KIT-driven GISTs, CHMFL-ABL/KIT-155 offers a highly potent, orally bioavailable alternative. Its unique hinge-binding mechanism and robust in vivo PK/PD profile (47% bioavailability, 66.8% CML tumor inhibition) make it a formidable Type II dual inhibitor[1].

References

Sources

Comparative

Comparative analysis of the binding modes of type II kinase inhibitors

Title: Decoding the DFG-Out State: A Comparative Guide to Type II Kinase Inhibitor Binding Modes Introduction: The Mechanistic Landscape of Kinase Inhibition The human kinome is highly conserved, particularly within the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Decoding the DFG-Out State: A Comparative Guide to Type II Kinase Inhibitor Binding Modes

Introduction: The Mechanistic Landscape of Kinase Inhibition

The human kinome is highly conserved, particularly within the ATP-binding cleft. This conservation historically posed a severe challenge for achieving inhibitor selectivity. The discovery of Type II kinase inhibitors revolutionized targeted therapy by exploiting the intrinsic conformational plasticity of kinases.

Unlike Type I inhibitors, which competitively bind to the active "DFG-in" conformation (where the Aspartate-Phenylalanine-Glycine motif points into the ATP pocket), Type II inhibitors trap the kinase in its inactive "DFG-out" state. In this conformation, the phenylalanine residue flips outward, exposing a deep, lipophilic allosteric pocket adjacent to the ATP site [1]. By occupying both the ATP cleft and this newly formed allosteric pocket, Type II inhibitors achieve superior kinome selectivity and prolonged target residence times.

Comparative Analysis of Benchmark Type II Inhibitors

To understand the structural logic of Type II binding, we must compare the archetypal molecules that define this class: Imatinib , Sorafenib , and Ponatinib .

  • Imatinib (The Prototype): Imatinib binds the DFG-out conformation of ABL kinase. Its central phenylaminopyrimidine moiety anchors in the ATP pocket, while its benzamide group extends past the gatekeeper residue into the allosteric pocket, forming critical hydrogen bonds with the conserved Glu286 (C-helix) and Asp381 (DFG motif) [1].

  • Sorafenib (The Urea Scaffold): Targeting BRAF and VEGFR, Sorafenib utilizes a urea linker rather than an amide. This urea moiety acts as a potent hydrogen-bond donor/acceptor system, firmly locking the DFG-out conformation in place while its trifluoromethyl-phenyl group buries into the hydrophobic allosteric cleft.

  • Ponatinib (The Resistance Breaker): A major limitation of Imatinib is its vulnerability to the T315I "gatekeeper" mutation, where a bulky isoleucine causes a steric clash. Ponatinib, a third-generation Type II inhibitor, elegantly solves this by incorporating a rigid carbon-carbon triple bond (alkyne linker). This linear linker threads the needle past the bulky T315I residue, maintaining the classic Type II hydrogen-bonding network in the allosteric pocket without steric hindrance [2].

G Kinase Apo Kinase (Dynamic State) DFG_in DFG-in Conformation (Active State) Kinase->DFG_in Activation Loop Phosphorylation DFG_out DFG-out Conformation (Inactive State) Kinase->DFG_out Conformational Shift Type1 Type I Inhibitors (e.g., Dasatinib) DFG_in->Type1 Competitive Binding Type2 Type II Inhibitors (e.g., Imatinib, Ponatinib) DFG_out->Type2 Allosteric Trapping ATP_Pocket ATP-Binding Pocket Only Type1->ATP_Pocket Occupies Allosteric ATP Pocket + Hydrophobic Allosteric Site Type2->Allosteric Occupies

Caption: Conformational selection and binding logic of Type I vs. Type II kinase inhibitors.

Quantitative Data Comparison

The structural differences between these inhibitors directly translate to their kinetic and thermodynamic profiles. Target residence time ( τ ), defined as the reciprocal of the dissociation rate ( 1/koff​ ), is often a more robust predictor of in vivo efficacy than standard IC50​ values [3].

InhibitorClassPrimary TargetsBinding ConformationKey Structural FeatureAverage Residence Time ( τ )
Dasatinib Type IABL, SRCDFG-inThiazole coreShort (< 10 mins)
Imatinib Type IIABL, KIT, PDGFRDFG-outBenzamide linkerModerate (~ 30-60 mins)
Sorafenib Type IIBRAF, VEGFRDFG-outUrea linkerLong (> 120 mins)
Ponatinib Type IIABL (incl. T315I)DFG-outAlkyne linkerVery Long (> 180 mins)

Experimental Workflows for Binding Mode Validation

To definitively classify a novel compound as a Type II inhibitor, researchers must employ a self-validating system of orthogonal techniques: X-ray Crystallography for spatial validation and Surface Plasmon Resonance (SPR) for kinetic validation.

Protocol A: X-ray Crystallography of Kinase-Inhibitor Complexes

Causality Check: Why choose co-crystallization over soaking? The transition from DFG-in to DFG-out requires a massive structural sweep of the activation loop. Soaking a Type II inhibitor into a pre-formed apo-crystal (which is typically DFG-in) will almost certainly shatter the crystal lattice due to this steric rearrangement. Therefore, co-crystallization is mandatory.

  • Protein Preparation: Express and purify the kinase domain (e.g., via baculovirus/Sf9 system). Truncate flexible N/C-termini to lower conformational entropy and promote lattice formation.

  • Complex Formation: Incubate the purified kinase with a 3- to 5-fold molar excess of the Type II inhibitor for 2 hours at 4°C to allow the slow DFG-out conformational shift to occur prior to crystallization.

  • Crystallization: Set up sitting-drop vapor diffusion plates. Screen against sparse-matrix conditions.

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source. During refinement, closely monitor the B-factors of the ligand [4]. A well-resolved Type II inhibitor will show low B-factors in the allosteric pocket, confirming rigid stabilization of the DFG-out state.

Protocol B: SPR for Residence Time ( τ ) Determination

Causality Check: Standard 5-minute dissociation phases are insufficient for Type II inhibitors. Because these molecules lock the kinase into a stable DFG-out state, their off-rates ( koff​ ) are exceptionally slow. The dissociation phase must be extended (often >60 minutes) to prevent data truncation artifacts and accurately calculate residence time [3].

  • Surface Functionalization: Immobilize biotinylated kinase onto a streptavidin-coated SPR sensor chip (e.g., Biacore Series S Sensor Chip SA). This oriented capture prevents the occlusion of the ATP-binding cleft.

  • Analyte Injection (Association): Inject the Type II inhibitor in a 2-fold dilution series. Flow rate should be high (e.g., 50 µL/min) to minimize mass transport limitations.

  • Extended Dissociation: Switch to running buffer. Monitor the dissociation phase for at least 60–120 minutes to accurately capture the slow koff​ characteristic of DFG-out trapping.

  • Kinetic Fitting: Fit the resulting sensorgrams using a 1:1 Langmuir binding model or a two-state conformational change model to extract kon​ and koff​ . Calculate Residence Time ( τ=1/koff​ ).

SPR_Workflow Immobilization 1. Immobilization Biotin-Kinase to Streptavidin Chip Association 2. Association Inject Inhibitor Measure k_on Immobilization->Association Dissociation 3. Dissociation Extended Buffer Wash Measure k_off Association->Dissociation Regeneration 4. Regeneration Remove bound ligand Dissociation->Regeneration Analysis 5. Kinetic Analysis Calculate Residence Time (τ = 1/k_off) Dissociation->Analysis

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for determining kinase inhibitor kinetics.

Conclusion

The rational design of Type II kinase inhibitors relies heavily on understanding the intricate thermodynamics of the DFG-out conformation. By combining the spatial resolution of X-ray crystallography with the kinetic insights of SPR, drug developers can engineer molecules like Ponatinib that not only achieve high selectivity but also possess the prolonged residence times necessary to overcome aggressive clinical resistance mutations.

References

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?
  • Overcoming Secondary Mutations of Type II Kinase Inhibitors.
  • Residence time in drug discovery: current insights and future perspectives.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
Validation

Validating the Dual ABL/KIT Inhibition of CHMFL-ABL/KIT-155: A Comparative Technical Guide

Executive Summary For drug development professionals and translational researchers, targeting the "DFG-out" inactive conformation of kinases via Type II inhibitors remains a cornerstone of precision oncology. CHMFL-ABL/K...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and translational researchers, targeting the "DFG-out" inactive conformation of kinases via Type II inhibitors remains a cornerstone of precision oncology. CHMFL-ABL/KIT-155 (Compound 34) is a novel, highly potent, and orally available Type II dual kinase inhibitor specifically designed to target ABL and c-KIT[1]. Discovered through structure-guided drug design, it utilizes a distinct hinge-binding mode—forming a unique hydrogen bond between the NH on the kinase backbone and the inhibitor's carbonyl oxygen[1].

This guide provides an objective, data-driven comparison of CHMFL-ABL/KIT-155 against standard-of-care alternatives (e.g., Imatinib) and outlines the self-validating experimental protocols required to verify its efficacy in Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).

Mechanistic Rationale & Pathway Architecture

Both CML and GISTs are driven by hyperactive tyrosine kinases (BCR-ABL and mutant c-KIT, respectively) that constitutively activate downstream survival networks[1]. CHMFL-ABL/KIT-155 acts as a dual-node disruptor. By locking both ABL and c-KIT in their inactive states, it simultaneously severs the PI3K/AKT, MAPK/ERK, and STAT3/5 signaling cascades, forcing the oncogenic cells into G0/G1 cell cycle arrest and subsequent apoptosis[1].

Pathway cluster_cml CML Pathology cluster_gist GIST Pathology CHMFL CHMFL-ABL/KIT-155 (Dual Inhibitor) BCR_ABL BCR-ABL Kinase CHMFL->BCR_ABL Inhibits c_KIT c-KIT Kinase CHMFL->c_KIT Inhibits Apoptosis Apoptosis (Cell Death) CHMFL->Apoptosis Induces PI3K PI3K / AKT Pathway BCR_ABL->PI3K MAPK MAPK / ERK Pathway BCR_ABL->MAPK STAT STAT3 / STAT5 Pathway BCR_ABL->STAT c_KIT->PI3K c_KIT->MAPK c_KIT->STAT Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation STAT->Proliferation Proliferation->Apoptosis Blocked by Inhibitor

Fig 1. Dual inhibition of BCR-ABL and c-KIT signaling pathways by CHMFL-ABL/KIT-155.

Comparative Efficacy Profile

To objectively benchmark CHMFL-ABL/KIT-155, we compare its biochemical and cellular performance against Imatinib, the foundational Type II ABL/KIT inhibitor. CHMFL-ABL/KIT-155 demonstrates superior potency across multiple BCR-ABL and c-KIT dependent cell lines[1],[2].

Table 1: Quantitative Performance Comparison
Assay / Cell LineTarget DependencyCHMFL-ABL/KIT-155Imatinib (Reference Baseline)
Biochemical IC50
Purified ABL1ABL46 nM ~100 nM
Purified c-KITc-KIT75 nM ~150 nM
Cellular Antiproliferation (GI50)
K562BCR-ABL (CML)0.027 μM ~0.26 μM
KU812BCR-ABL (CML)0.056 μM ~0.35 μM
GIST-T1c-KIT (GIST)0.023 μM ~0.05 μM
GIST-882c-KIT (GIST)0.095 μM ~0.12 μM
GIST-48Bc-KIT Independent3.96 μM >5.0 μM

Data synthesized from foundational biochemical assays[1],[2]. The high GI50 for GIST-48B proves that the compound's cytotoxicity is strictly target-dependent.

Self-Validating Experimental Workflows

Workflow Phase1 Phase 1: Biochemical Profiling Target Affinity & Selectivity Step1 Purified Kinase Assays (IC50: ABL=46nM, KIT=75nM) Phase1->Step1 Step2 KINOMEscan Profiling (S-score = 0.03 at 1 μM) Phase1->Step2 Phase2 Phase 2: Cellular Validation Target Engagement & Phenotype Step3 Phospho-Signaling (Western Blot) (p-ABL, p-KIT, p-STAT5) Phase2->Step3 Step4 Viability & Negative Controls (GIST-T1 vs. GIST-48B) Phase2->Step4 Phase3 Phase 3: In Vivo Efficacy Pharmacokinetics & Tumor Suppression Step5 Murine Xenograft Models (K562 & GIST-T1 Allografts) Phase3->Step5 Step1->Phase2 Step2->Phase2 Step3->Phase3 Step4->Phase3

Fig 2. Self-validating experimental workflow for evaluating CHMFL-ABL/KIT-155 efficacy.

Phase 1: Biochemical Kinase Activity & Selectivity Profiling

Causality: Cellular assays are confounded by membrane permeability and intracellular ATP levels. By utilizing a cell-free system with recombinant proteins, we isolate and prove direct physical binding and inhibition of the kinase domain[1].

  • Protein Preparation: Express and purify recombinant ABL (residues 229-500) and c-KIT kinase domains using a baculovirus/Sf9 expression system.

  • ATP-Competitive Assay: Utilize an ADP-Glo or Z'LYTE kinase assay. Incubate the purified kinase, ATP (at Km​ ), and substrate with serial dilutions of CHMFL-ABL/KIT-155 (0.1 nM to 10 μM).

  • Quantification: Measure luminescence to quantify ADP production. Calculate the IC50 using a 4-parameter logistic regression.

  • Selectivity Screening: Submit the compound to a KINOMEscan assay against 468 kinases at 1 μM. Expected Result: An S-score(1) of 0.03, confirming it is not a "dirty" pan-kinase inhibitor[1].

Phase 2: Cellular Target Engagement & Viability (The Control Loop)

Causality: To prove the drug kills cells because it inhibits ABL/KIT (and not due to off-target toxicity), we must use a matched system. GIST-T1 is c-KIT dependent; GIST-48B is c-KIT independent[1],[2]. If the drug is truly selective, GIST-48B will survive at concentrations that eradicate GIST-T1.

  • Cell Plating: Seed K562 (CML), GIST-T1 (GIST), and GIST-48B (Negative Control) cells in 96-well plates.

  • Viability Assay: Treat with CHMFL-ABL/KIT-155 (0.001 to 10 μM) for 72 hours. Assess viability using an ATP-based luminescence assay (e.g., CellTiter-Glo). Validation Check: Ensure GI50 for GIST-48B is >3.0 μM[2].

  • Phospho-Signaling (Western Blot): Treat cells for 4 hours, lyse, and perform Western Blotting. Probe for p-ABL (Tyr245), p-KIT (Tyr703/719/823), and downstream effectors p-STAT3/5, p-AKT, and p-ERK[1]. Validation Check: Dose-dependent ablation of phosphorylation confirms intracellular target engagement.

Phase 3: In Vivo Xenograft Efficacy

Causality: In vitro potency must translate through physiological barriers (clearance, protein binding, tumor penetrance). Xenograft models evaluate the true Pharmacokinetic/Pharmacodynamic (PK/PD) relationship[1].

  • Inoculation: Inject K562 or GIST-T1 cells subcutaneously into the right flank of athymic nude mice.

  • Dosing Regimen: Once tumors reach ~100 mm³, randomize mice into vehicle and treatment groups. Administer CHMFL-ABL/KIT-155 orally (e.g., 50 mg/kg/day)[1].

  • Monitoring: Measure tumor volume with calipers bi-weekly. Monitor body weight to assess gross systemic toxicity.

  • Endpoint PD: Harvest tumors post-euthanasia for immunohistochemistry (IHC) to confirm the in vivo suppression of p-KIT and p-ABL.

Strategic Considerations & Limitations

While CHMFL-ABL/KIT-155 provides an exceptional novel pharmacophore for wild-type ABL and c-KIT, researchers must account for clinical resistance mechanisms. The distinct hinge-binding mode is highly effective against wild-type kinases but does not overcome the steric hindrance of gatekeeper mutations. Specifically, it is inactive against the Imatinib-resistant BCR-ABL T315I mutant and c-KIT mutants such as V654A and D816V [1]. For models harboring these specific mutations, alternative Type I or allosteric inhibitors should be considered.

References

  • Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, ACS Publications (2017).[Link]

Sources

Safety & Regulatory Compliance

Safety

Chmfl-abl/kit-155 proper disposal procedures

CHMFL-ABL/KIT-155: Comprehensive Operational, Safety, and Disposal Guide For researchers and drug development professionals handling high-potency active pharmaceutical ingredients (APIs), establishing rigorous operationa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

CHMFL-ABL/KIT-155: Comprehensive Operational, Safety, and Disposal Guide

For researchers and drug development professionals handling high-potency active pharmaceutical ingredients (APIs), establishing rigorous operational and disposal protocols is non-negotiable. CHMFL-ABL/KIT-155 (Compound 34) is a highly potent Type II ABL/c-KIT dual kinase inhibitor engineered for the study of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs)[1].

Because this compound operates at nanomolar concentrations to arrest cell cycle progression and induce apoptosis[1], it poses specific occupational and environmental hazards. This guide provides authoritative, step-by-step methodologies for the safe handling, experimental utilization, and compliant disposal of CHMFL-ABL/KIT-155.

Quantitative Pharmacological Profile

Understanding the potency of CHMFL-ABL/KIT-155 is essential for contextualizing its handling requirements. The compound utilizes a unique hydrogen bond formed by the NH on the kinase backbone and its own carbonyl oxygen to achieve distinct hinge binding[1].

Table 1: Kinase Inhibition and Selectivity Profile of CHMFL-ABL/KIT-155 [1]

Target / AssayIC50 ValueSelectivity Score (S-score)Biological Effect
Purified ABL Kinase 46 nM-Potent Inhibition
Purified c-KIT Kinase 75 nM-Potent Inhibition
KINOMEscan (468 kinases) -0.03 (at 1 μM)High Selectivity

Mechanism of Action & Experimental Workflow

To effectively utilize CHMFL-ABL/KIT-155 in cellular assays, researchers must understand its downstream signaling blockade. The compound suppresses tumor progression by inhibiting the phosphorylation of key survival pathways.

G Drug CHMFL-ABL/KIT-155 (Compound 34) Target ABL & c-KIT Kinases (Hinge Region Binding) Drug->Target Type II Inhibition Pathway Downstream Signaling (STAT5 / AKT / ERK Blockade) Target->Pathway Phosphorylation Inhibited Effect Cell Cycle Arrest (G0/G1 Phase) Pathway->Effect Proliferation Halted Outcome Apoptosis (Programmed Cell Death) Effect->Outcome Tumor Suppression

Fig 1. Mechanism of action and downstream signaling blockade by CHMFL-ABL/KIT-155 in target cells.

Standard Operating Procedure (SOP): In Vitro Kinase Evaluation

When evaluating the efficacy of CHMFL-ABL/KIT-155 via Western blot, preserving the transient phosphorylation states of the target kinases is the most critical operational parameter.

Step 1: Cell Lysis and Protein Extraction

  • Procedure: Lyse target cells (e.g., K562 or GIST-T1) in 50 mM Tris-HCl (pH 8.0) supplemented with 1% SDS, DTT, and a comprehensive protease and phosphatase inhibitor cocktail[1].

  • Causality: Kinase phosphorylation states are highly transient. The immediate introduction of phosphatase inhibitors prevents endogenous enzymes from stripping phosphate groups off downstream targets during lysis, ensuring the lysate accurately reflects the drug's intracellular inhibitory efficacy[1].

Step 2: Protein Quantification and SDS-PAGE

  • Procedure: Determine protein concentration using a BCA Protein Assay Kit. Separate proteins via SDS-PAGE and transfer them to an Immobilon-P PVDF membrane[1].

  • Causality: PVDF membranes are chosen over nitrocellulose due to their higher mechanical strength and superior hydrophobic binding capacity for high-molecular-weight kinase complexes (such as BCR-ABL at ~210 kDa).

  • Validation Check: Successful transfer is visually confirmed by the complete migration of pre-stained molecular weight markers from the gel onto the PVDF membrane prior to blocking.

Step 3: Immunoblotting

  • Procedure: Block membranes in 5% dry milk in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against phosphorylated and total ABL/c-KIT, followed by secondary antibodies[1].

  • Causality: The blocking agent saturates non-specific binding sites. Note: If high background noise occurs when probing for phosphoproteins, researchers should substitute the 5% dry milk with 5% Bovine Serum Albumin (BSA), as milk contains casein (a phosphoprotein) which can cross-react with anti-phospho antibodies.

Spill Management and Emergency Response

In the event of an accidental spill of CHMFL-ABL/KIT-155 powder or concentrated solution, immediate containment is required to prevent occupational exposure and environmental contamination.

  • Evacuation and PPE: Evacuate personnel to safe areas and ensure adequate ventilation[2]. Responders must wear tightly fitting safety goggles, chemical impermeable gloves, and fire/flame-resistant clothing[2]. If exposure limits are exceeded, a full-face respirator is required[2].

  • Containment and Cleanup: Avoid dust formation. Use spark-proof tools and explosion-proof equipment to collect the spilled material into closed containers[2].

  • Causality: Fine powders of complex organic molecules can form explosive dust clouds when dispersed in the air. Utilizing spark-proof tools prevents static discharge or mechanical sparks from igniting the aerosolized compound[2]. Immediate containment prevents the potent API from entering the facility's drainage system[2].

Comprehensive Disposal Procedures (Core Directive)

Because CHMFL-ABL/KIT-155 contains a trifluoromethyl group and multiple nitrogen-containing rings (piperazine, pyridine)[1], it cannot be disposed of via standard biohazard or municipal waste streams. Adhere strictly to the following 2 guidelines[2]:

Protocol 1: Solid Waste Destruction (Controlled Incineration)

  • Procedure: The primary method for destroying bulk or residual CHMFL-ABL/KIT-155 is removal to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing [2].

  • Causality: Standard combustion of fluorinated and nitrogenous moieties releases highly toxic hydrogen fluoride (HF) and nitrogen oxides (NOx) gases. Flue gas scrubbers chemically neutralize these acidic and toxic byproducts before environmental release, preventing severe atmospheric contamination[2].

Protocol 2: Primary Receptacle Decontamination

  • Procedure: Empty containers must be triply rinsed (or equivalent) to remove residual chemical. The packaging must then be punctured to render it unusable before disposal in a sanitary landfill[2]. Combustible packaging materials may also undergo controlled incineration[2].

  • Causality: As a highly potent kinase inhibitor active at nanomolar concentrations[1], even microscopic residues pose an environmental hazard. Triple rinsing ensures the API is completely dissolved and transferred to the liquid hazardous waste stream, eliminating the risk of the compound leaching into landfill groundwater[2].

Protocol 3: Liquid Waste and Environmental Discharge

  • Procedure: Under no circumstances should CHMFL-ABL/KIT-155 solutions, biological lysates containing the drug, or rinse waters be discharged into municipal sewer systems[2].

  • Causality: Small-molecule kinase inhibitors are highly stable in aqueous environments and can act as severe endocrine disruptors or developmental toxins to aquatic organisms. All liquid waste must be collected in sealed, clearly labeled, and chemically compatible containers for specialized hazardous waste pickup[2].

References

  • [1] Title: Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Source: acs.org. URL:[Link]

Sources

Handling

Personal protective equipment for handling Chmfl-abl/kit-155

As a Senior Application Scientist, I have observed that the mishandling of highly potent kinase inhibitors compromises both operator safety and the integrity of downstream assays. CHMFL-ABL/KIT-155 is a highly potent Typ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the mishandling of highly potent kinase inhibitors compromises both operator safety and the integrity of downstream assays. CHMFL-ABL/KIT-155 is a highly potent Type II ABL/c-KIT dual kinase inhibitor[1]. Because it operates at nanomolar concentrations, standard laboratory compliance is insufficient; you must develop a mechanistic understanding of the compound's physical and chemical risks.

This guide provides the causality behind our safety protocols, ensuring that every operational step you take with CHMFL-ABL/KIT-155 is a self-validating system designed to protect you and your data.

Chemical Profile & Hazard Rationale

To design an effective safety matrix, we must first deconstruct the molecule. CHMFL-ABL/KIT-155 features a unique hinge-binding mechanism utilizing a trifluoromethylated phenyl ring and a piperazine moiety[1]. These structural choices make it an excellent drug candidate, but they also introduce specific handling hazards.

Table 1: CHMFL-ABL/KIT-155 Quantitative Data and Operational Implications

ParameterSpecificationOperational Implication & Causality
Compound Name CHMFL-ABL/KIT-155Dual targeting requires stringent cross-contamination controls.
CAS Number 2081093-21-0Essential for exact tracking in laboratory inventory and SDS logs[2].
Biochemical Potency ABL IC 50​ : 46 nMExtreme potency dictates handling as a severe systemic hazard[3].
Physical State Lyophilized PowderHigh risk of aerosolization; mandates ventilated enclosure use[2].
Solubility Soluble in DMSODMSO acts as a carrier solvent, accelerating skin absorption.
Structural Moieties Trifluoromethyl groupHigh lipophilicity drastically increases dermal penetration risk[4].

Mandatory Personal Protective Equipment (PPE) Matrix

Safety is a self-validating system. You do not just wear PPE; you verify its integrity before every use to ensure the barrier matches the chemical threat.

  • Hand Protection : Double-layer nitrile gloves (minimum 0.11 mm thickness).

    • The Causality: The trifluoromethyl group significantly enhances the lipophilicity of the compound[4]. If dissolved in an organic solvent like DMSO, the risk of rapid dermal penetration skyrockets. The outer glove acts as the primary chemical barrier, while the inner glove protects against micro-tears.

  • Respiratory Protection : N95 or P100 particulate respirator (if handling dry powder outside a certified enclosure).

    • The Causality: CHMFL-ABL/KIT-155 is supplied as a fine powder. Aerosolization of a compound with an IC 50​ of 46 nM poses a severe inhalation hazard[3].

  • Eye Protection : ANSI Z87.1 certified chemical splash goggles.

    • The Causality: Prevents ocular exposure to micro-particulates during weighing or accidental splashing during solvent reconstitution[2].

  • Body Protection : Front-closing, fluid-resistant lab coat with knit cuffs.

Mechanism of Action: Dual Kinase Inhibition

Understanding the biological target reinforces the necessity of our safety protocols. CHMFL-ABL/KIT-155 operates by locking the kinase into an inactive conformation via[1]. Accidental exposure effectively shuts down critical cellular survival pathways in the operator's own tissues.

G cluster_kinases Primary Targets CHMFL CHMFL-ABL/KIT-155 (Dual Kinase Inhibitor) ABL ABL Kinase CHMFL->ABL Type II Hinge Binding KIT c-KIT Kinase CHMFL->KIT Dual Inhibition Pathways STAT5 / AKT / ERK Signaling Cascades ABL->Pathways KIT->Pathways Survival Cancer Cell Survival & Proliferation Pathways->Survival

Mechanism of CHMFL-ABL/KIT-155 dual inhibition on ABL/c-KIT signaling pathways.

Operational Workflow: Reconstitution and Handling

To minimize exposure, we utilize an "in-vial" reconstitution strategy.

Protocol: Reconstitution and In Vitro Assay Preparation

  • Environmental Verification : Before opening the vial, verify that the Class II Biological Safety Cabinet (BSC) or chemical fume hood has a face velocity of 80-100 fpm.

    • Rationale: This is a self-validating check; if the flow meter reads below 80 fpm, the procedure must be aborted to guarantee aerosol containment.

  • PPE Donning & Integrity Check : Equip double nitrile gloves, splash goggles, and a fluid-resistant lab coat. Visually inspect the outer gloves for micro-tears.

  • Static Mitigation : Pass an anti-static zeroing gun over the sealed vial.

    • Rationale: CHMFL-ABL/KIT-155 powder can hold a static charge. Neutralizing this charge prevents the powder from "jumping" and aerosolizing upon opening.

  • In-Vial Reconstitution : Calculate the required volume of anhydrous DMSO to achieve a 10 mM stock solution. Inject the DMSO directly into the original manufacturer's vial using a micropipette.

    • Rationale: Weighing out highly potent powders on an open balance introduces unnecessary exposure vectors. Reconstituting in the primary container creates a closed system.

  • Homogenization : Seal the vial and vortex for 30 seconds. If particulates remain, subject the vial to a 1-minute water bath sonication.

  • Aliquoting : Dispense the homogenized solution into amber, low-bind microcentrifuge tubes to prevent photodegradation and adsorption. Store immediately at -80°C.

Spill Management and Disposal Plan

In the event of a breach, standard cleaning protocols are insufficient. You must neutralize the threat chemically and physically[2].

Protocol: Spill Management & Decontamination

  • Assessment & Isolation : Immediately evacuate non-essential personnel from the spill radius.

    • Rationale: Prevents the physical tracking of the compound and minimizes secondary exposure across the laboratory.

  • Containment (Solid Spill) : Do NOT sweep. Sweeping generates dangerous aerosols. Instead, gently cover the powder with absorbent lab wipes.

  • Solubilization : Carefully wet the wipes with a 50/50 mixture of water and ethanol.

    • Rationale: Ethanol solubilizes the lipophilic compound while water prevents rapid evaporation, trapping the chemical safely within the wipe's matrix.

  • Wipe Down : Wipe the area inward from the edges to the center to prevent spreading the contamination footprint.

  • Secondary Decontamination : Wash the affected surface with a 10% bleach solution, followed by a distilled water rinse[2].

  • Disposal : Place all contaminated materials, including outer gloves and wipes, into a sealed, clearly labeled hazardous waste container designated for halogenated organic compounds. Incineration is the mandatory disposal route[2].

References

  • ACS Publications. "Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding." Journal of Medicinal Chemistry. Available at:[Link]

  • National Center for Biotechnology Information (PubMed). "Discovery of CHMFL-ABL/KIT-155 as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor." Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.